TC-N 22A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISXWCOHGUFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TC-N 22A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). By binding to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, this compound enhances the receptor's response to glutamate. This modulation of mGluR4, which is predominantly expressed in the central nervous system, presents a promising therapeutic avenue for neurological disorders such as Parkinson's disease. This document provides an in-depth overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, detailed experimental protocols, and visual representations of the involved pathways.
Introduction to this compound and mGluR4
This compound is a tricyclic thiazolopyrazole derivative that has been identified as a positive allosteric modulator of mGluR4.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound potentiate the effects of the endogenous ligand, glutamate. This offers a more nuanced modulation of receptor activity, potentially reducing the risk of overstimulation and subsequent receptor desensitization.
Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III mGluRs. These receptors are coupled to the inhibitory G-protein, Gi/o. Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, this signaling cascade ultimately leads to a reduction in neurotransmitter release.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the positive allosteric modulation of mGluR4. This is characterized by two key effects:
-
Increased Potency of Glutamate: this compound significantly increases the potency of glutamate at the mGluR4 receptor. This means that a lower concentration of glutamate is required to elicit a half-maximal response (EC50) in the presence of this compound.
-
Increased Efficacy of Glutamate: In some systems, this compound can also increase the maximal response (Emax) achievable by glutamate.
By binding to a topographically distinct allosteric site within the transmembrane domain of the receptor, this compound induces a conformational change that enhances the affinity and/or efficacy of glutamate binding to the orthosteric site located in the large extracellular Venus flytrap domain.
Signaling Pathway
The signaling pathway modulated by this compound is the canonical Gi/o-coupled pathway of mGluR4. The potentiation of glutamate's effect by this compound leads to a more robust activation of this pathway.
References
TC-N 22A: A Technical Guide to a Potent and Selective mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-N 22A is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the tricyclic thiazolopyrazole class of compounds, this compound has emerged as a significant research tool for investigating the therapeutic potential of mGluR4 modulation, particularly in the context of central nervous system (CNS) disorders such as Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, detailed experimental protocols for its characterization, and its synthesis.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR4 subtype, a member of the group III mGluRs, is predominantly expressed in presynaptic terminals of key brain regions, including the basal ganglia. Activation of mGluR4 is known to inhibit the release of neurotransmitters, making it an attractive therapeutic target for neurological disorders characterized by glutamate excitotoxicity or imbalances in neurotransmission.
Positive allosteric modulators offer a sophisticated approach to receptor modulation. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism provides a more nuanced and potentially safer therapeutic strategy, as the modulatory effect is dependent on the physiological pattern of glutamate release.
This compound, developed as a potential treatment for Parkinson's disease, stands out as a key tool compound for studying mGluR4 function.[1] This document serves as a comprehensive resource for researchers, providing the necessary technical details to effectively utilize and further investigate this promising molecule.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound, highlighting its potency and selectivity for the human mGluR4.
| Parameter | Species | Cell Line | Assay Type | Value | Reference |
| EC50 | Human | BHK cells expressing mGluR4 | Positive Allosteric Modulation | 9 nM | [2] |
| Selectivity | Human | Various | Agonist and PAM assays | >10 µM at mGluR1, 2, 3, 5, and 7 | [2] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR4. Its mechanism of action involves binding to a topographically distinct site from the glutamate binding pocket on the mGluR4 protein. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate.
The canonical signaling pathway for mGluR4 involves its coupling to Gi/o proteins. Upon activation by glutamate, a process enhanced by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, ultimately leading to a decrease in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
The following protocols are based on standard methodologies for characterizing mGluR4 positive allosteric modulators and are adapted from the primary literature describing the discovery of compounds in the same class as this compound.
In Vitro mGluR4 Positive Allosteric Modulation Assay (Calcium Mobilization)
This assay measures the ability of a compound to potentiate the glutamate-induced intracellular calcium response in cells stably expressing human mGluR4.
Materials:
-
Baby Hamster Kidney (BHK) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
L-glutamic acid
-
This compound
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Culture: Maintain BHK cells expressing hmGluR4/Gαqi5 in DMEM supplemented with 10% FBS and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading solution (1 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with Assay Buffer. Add this compound at various concentrations to the appropriate wells.
-
Glutamate Stimulation: After a 5-minute incubation with this compound, add a sub-maximal concentration (EC20) of L-glutamic acid to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 488 nm and emission at 525 nm.
-
Data Analysis: Determine the EC50 value of this compound by plotting the potentiation of the glutamate response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
References
In-Depth Technical Guide: Structure and Synthesis of TC-N 22A
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the tricyclic thiazolopyrazole class of compounds, it has emerged as a significant tool for studying the therapeutic potential of mGluR4 modulation, particularly in the context of central nervous system (CNS) disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound, with the IUPAC name 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[1][2]thiazol-2-amine, is a heterocyclic compound with a distinct tricyclic core.[2] Its structure is characterized by a fused thiazolopyrazole system linked to a cycloheptane (B1346806) ring and a 2-aminopyridine (B139424) moiety.
| Property | Value | Reference |
| IUPAC Name | 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[1][2]thiazol-2-amine | [2] |
| Molecular Formula | C₁₄H₁₃N₅S | [2] |
| Molar Mass | 283.35 g/mol | [2] |
| SMILES | C2(SC(NC4=NC=CC=C4)=N3)=C3C1=CNN=C1CCC2 | [2] |
Synthesis of this compound
The synthesis of this compound and related tricyclic thiazolopyrazole derivatives was first reported by Hong et al. in the Journal of Medicinal Chemistry in 2011. While the full detailed experimental protocol from the original publication is proprietary, subsequent publications have outlined the general synthetic strategy. The synthesis of a closely related radiolabeled analog, [¹⁸F]mG4P041, followed the established routes for this compound with some modifications, providing insight into the synthetic pathway.[1]
General Synthetic Scheme (based on related compounds):
The synthesis of the tricyclic core likely involves a multi-step sequence starting from a cycloheptanone (B156872) derivative. Key steps would include the formation of the pyrazole (B372694) ring, followed by the construction of the fused thiazole (B1198619) ring. The final step would involve the coupling of the 2-aminopyridine moiety to the thiazole core.
Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):
-
Step 1: Synthesis of the pyrazole intermediate. A cycloheptanone derivative would be reacted with a suitable hydrazine (B178648) to form the pyrazole ring.
-
Step 2: Functionalization of the pyrazole. The pyrazole intermediate would then be functionalized to introduce a reactive group, such as a halogen, to facilitate the subsequent thiazole ring formation.
-
Step 3: Thiazole ring formation. The functionalized pyrazole would be reacted with a thiourea (B124793) derivative to construct the fused thiazole ring.
-
Step 4: Coupling with 2-aminopyridine. The final step would involve a cross-coupling reaction, such as a Buchwald-Hartwig amination, to attach the 2-aminopyridine group to the thiazole ring, yielding this compound.
Note: The exact reagents, reaction conditions, and purification methods are detailed in the primary literature (Hong SP, et al. J Med Chem. 2011;54(14):5070-5081) and should be consulted for precise replication.
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator of the mGluR4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Quantitative Biological Data
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ | 9 nM | Human mGluR4-expressing BHK cells | Not specified | |
| EC₅₀ | 51 nM | Not specified | GloSensor cAMP biosensor assay | [1] |
| Selectivity | >10 µM (inactive) at mGluR1, 2, 3, 5, and 7 | Various | Agonist and PAM models |
In Vivo Data
In Sprague-Dawley rats, oral administration of this compound at a dose of 10 mg/kg resulted in good plasma (259 ng/mL) and brain (200 ng/mL) exposure after 1 hour, with a brain/plasma ratio of 0.8, indicating excellent brain penetration.
Experimental Protocols
Biological Assays for mGluR4 PAM Activity
The activity of this compound and its analogs is typically assessed using cell-based assays that measure the downstream effects of mGluR4 activation.
4.1.1. GloSensor™ cAMP Assay (for Gi/o-coupled receptors)
This assay is used to quantify changes in intracellular cAMP levels.
-
Cell Line: A stable cell line expressing human mGluR4 and a genetically encoded cAMP-sensitive biosensor (e.g., GloSensor™).
-
Principle: The GloSensor™ biosensor is a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that leads to an increase in light output.
-
Methodology:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Equilibrate the cells with the GloSensor™ cAMP reagent.
-
Add this compound at various concentrations.
-
Stimulate the cells with a sub-maximal concentration (EC₂₀) of glutamate.
-
Measure luminescence using a plate reader.
-
Data are normalized to the response of glutamate alone and EC₅₀ values are calculated.
-
4.1.2. Calcium Mobilization Assay (for Gq-coupled receptors)
This assay is used as a counter-screen to assess the selectivity of the compound against Gq-coupled mGluRs (e.g., mGluR1 and mGluR5).
-
Cell Line: A stable cell line expressing the target Gq-coupled mGluR (e.g., mGluR1 or mGluR5).
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add this compound at various concentrations.
-
Stimulate the cells with an agonist for the target receptor.
-
Measure the fluorescence intensity using a fluorescent plate reader.
-
Lack of a significant increase in fluorescence indicates selectivity for Gi/o-coupled receptors.
-
Signaling Pathway and Experimental Workflow Visualization
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR4 receptor.
Caption: mGluR4 Signaling Pathway
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the synthesis and biological characterization of this compound.
Caption: this compound Characterization Workflow
References
The Neuroprotective Role of Small Molecule TrkA Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophins, such as Nerve Growth Factor (NGF), are critical for the survival, differentiation, and function of neurons. Their therapeutic potential in neurodegenerative diseases is significant, yet their protein nature presents pharmacokinetic challenges, including poor blood-brain barrier penetration and stability. Small molecule mimetics of NGF that target the Tropomyosin receptor kinase A (TrkA) offer a promising alternative. This technical guide provides an in-depth overview of the neuroprotective role of small molecule TrkA agonists, with a focus on their mechanism of action, relevant signaling pathways, and the experimental data supporting their efficacy. This document will serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Rationale for Small Molecule TrkA Agonists
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function and structure. One of the key mechanisms underlying this degeneration is the disruption of neurotrophic support. Nerve Growth Factor (NGF) is a well-established neurotrophin that promotes neuronal survival and inhibits apoptosis by binding to its high-affinity receptor, TrkA.[1][2] The activation of TrkA initiates a cascade of intracellular signaling events that are crucial for neuroprotection.[2]
However, the therapeutic application of NGF is hampered by its large size, which prevents it from crossing the blood-brain barrier, and its potential for off-target effects.[1] Small molecule, non-peptidic agonists of the TrkA receptor represent a viable strategy to overcome these limitations. These NGF-mimetics can be designed to have improved pharmacokinetic properties and to selectively activate the neuroprotective signaling pathways downstream of TrkA.[3][4]
Mechanism of Action: Activating Neuroprotective Pathways
Small molecule TrkA agonists mimic the action of NGF by binding to and activating the TrkA receptor. This activation triggers the dimerization of the receptor and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][5] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of two primary downstream signaling cascades critical for neuroprotection: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[2][6][7]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[7][8] Upon TrkA activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, facilitates the phosphorylation and activation of Akt.[8] Activated Akt promotes neuronal survival through several mechanisms, including the inhibition of pro-apoptotic proteins such as GSK3β and the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.[9][10]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is also crucial for neuronal survival and differentiation.[11][12] Activation of TrkA leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras.[11] Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as p42/44 MAPK).[11] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of transcription factors involved in cell survival and neurite outgrowth.[3][11]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of small molecule TrkA agonists has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data from representative studies.
| Compound | Model System | Endpoint Assessed | Result | Reference |
| MT2 | Serum-starved PC12 cells | Cell Survival (MTT assay) | Sustained survival comparable to NGF | [3][13] |
| MT2 | NGF-deprived rat hippocampal neurons | Cell Survival | Corrected biochemical abnormalities and sustained cell survival | [3][13] |
| Gambogic Amide (GA) | Glutamate-induced neuronal cell death in PC12 cells | Neuronal Cell Death | Significantly inhibited | [14] |
| miR-22 | Primary striatal and cortical cultures with mutant huntingtin | Neurodegeneration | Inhibited neurodegeneration | [15][16] |
| miR-22 | Primary neuronal cultures exposed to 3-nitropropionic acid (3-NP) | Neurodegeneration | Decreased neurodegeneration | [15][16] |
| Compound | Binding/Activation Parameter | Value | Reference |
| MT2 | TrkA Binding Affinity (Kd) | 50-100 nM | [3] |
| Gambogic Amide (GA) | TrkA Upregulation of Ngf expression (in vitro) | 50 nM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in this guide.
Cell Culture and Induction of Apoptosis
-
Cell Lines: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they express TrkA and differentiate into a neuronal phenotype in the presence of NGF or TrkA agonists.[3] Primary cortical or hippocampal neurons are also utilized for more physiologically relevant models.[17][18][19]
-
Induction of Apoptosis: Neuronal apoptosis can be induced by various methods, including serum withdrawal, exposure to neurotoxins like glutamate (B1630785) or 3-nitropropionic acid (3-NP), or expression of mutant proteins associated with neurodegenerative diseases.[15][16][17]
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[17]
-
Apoptosis Assays: Apoptosis can be quantified by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, or by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[18][19][20]
Analysis of Signaling Pathways
-
Western Blotting: This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways, such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).[3][9]
-
Immunoprecipitation: This method is used to isolate the TrkA receptor from cell lysates to analyze its autophosphorylation status upon treatment with an agonist.[3]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in neuroprotection.
Caption: TrkA Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for Assessing Neuroprotection.
Conclusion and Future Directions
Small molecule TrkA agonists hold immense promise as therapeutic agents for a range of neurodegenerative diseases. Their ability to activate the endogenous neuroprotective machinery of the PI3K/Akt and MAPK/ERK signaling pathways provides a robust mechanism for promoting neuronal survival and function. The data summarized in this guide highlight the significant potential of these compounds.
Future research should focus on the development of agonists with enhanced specificity and improved pharmacokinetic profiles to ensure effective delivery to the central nervous system. Furthermore, a deeper understanding of the long-term effects and potential off-target activities of these compounds will be critical for their successful translation into clinical therapies. The continued investigation of small molecule TrkA agonists is a vital step towards developing effective treatments for the millions of individuals affected by neurodegenerative disorders.
References
- 1. Novel Small Molecule Activators of the Trk Family of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low molecular weight, non-peptidic agonists of TrkA receptor with NGF-mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophin mimetics - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The TrkA agonist gambogic amide augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. MicroRNA-22 (miR-22) overexpression is neuroprotective via general anti-apoptotic effects and may also target specific Huntington's disease-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. microRNA-22 attenuates neuronal cell apoptosis in a cell model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microRNA-22 attenuates neuronal cell apoptosis in a cell model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-dependent survival of neurons in culture: a model of slow neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-N 22A: A Potent and Selective Positive Allosteric Modulator of mGluR4 and its Impact on Glutamatergic Signaling
For Immediate Release
This technical guide provides a comprehensive overview of TC-N 22A, a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR4 and the therapeutic potential of its modulation in neurological disorders such as Parkinson's disease.
Introduction to this compound and Glutamatergic Signaling
Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), is critical for a vast array of physiological processes, including synaptic plasticity, learning, and memory. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial modulatory role in this system. The mGluR family is divided into three groups, with Group III, which includes mGluR4, being of particular interest for therapeutic development.
mGluR4 is predominantly located on presynaptic terminals and acts as an autoreceptor to negatively regulate the release of glutamate. Activation of mGluR4 is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in a reduction of neurotransmitter release, offering a mechanism to dampen excessive glutamatergic activity, which is implicated in the pathophysiology of several neurological and psychiatric disorders.
This compound is a potent, selective, and orally active brain-permeable PAM of mGluR4.[2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mode of action offers a more nuanced and potentially safer therapeutic approach compared to direct agonists, as it preserves the spatial and temporal dynamics of natural glutamatergic signaling.
Quantitative Data on this compound Activity
The following tables summarize the in vitro potency and selectivity of this compound. The data is compiled from studies characterizing the compound in recombinant cell lines.
Table 1: In Vitro Potency of this compound at Human mGluR4
| Parameter | Cell Line | Value (nM) |
| EC50 | BHK cells expressing human mGluR4 | 9 |
*EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal potentiation of the glutamate response.
Table 2: Selectivity Profile of this compound against other mGluR Subtypes
| mGluR Subtype | Activity |
| mGluR1 | Inactive (EC50 > 10 µM) |
| mGluR2 | Inactive (EC50 > 10 µM) |
| mGluR3 | Inactive (EC50 > 10 µM) |
| mGluR5 | Inactive (EC50 > 10 µM) |
| mGluR7 | Inactive (EC50 > 10 µM) |
*Data indicates that this compound is highly selective for mGluR4, with negligible activity at other tested mGluR subtypes at concentrations up to 10 µM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar mGluR4 PAMs.
In Vitro Potency and Selectivity Assessment: Calcium Mobilization Assay
This assay is a common high-throughput screening method to determine the potency of mGluR4 PAMs. Since mGluR4 is a Gi/o-coupled receptor, it does not typically induce calcium mobilization. To overcome this, a chimeric G-protein, Gqi5, is co-expressed in the host cells. Gqi5 functionally couples the Gi/o-linked receptor to the Gq pathway, which in turn activates phospholipase C and leads to a measurable increase in intracellular calcium.
Cell Line: Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably co-transfected with human mGluR4 and the Gqi5 protein.
Reagents:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Agonist: L-Glutamate.
-
Test Compound: this compound dissolved in DMSO.
Procedure:
-
Cell Plating: Seed the stably transfected cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a sub-maximal concentration of L-glutamate (typically the EC20, the concentration that gives 20% of the maximal response) to all wells.
-
Signal Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect the change in intracellular calcium concentration.
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the fluorescence signal in the presence of the compound compared to the signal with glutamate alone. The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Selectivity Assays
To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 7). For Gq-coupled receptors (mGluR1 and mGluR5), a direct calcium mobilization assay can be used without the need for a chimeric G-protein. For other Gi/o-coupled receptors (mGluR2, 3, 7), the same Gqi5 co-expression system can be utilized. The assays are run in both agonist mode (to detect direct activation by this compound) and PAM mode (in the presence of an EC20 concentration of glutamate).
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Presynaptic Terminal
Caption: Signaling pathway of this compound at a presynaptic terminal.
Experimental Workflow for Characterizing mGluR4 PAMs
Caption: General experimental workflow for the discovery and characterization of mGluR4 PAMs.
Conclusion
This compound represents a significant advancement in the development of selective modulators for mGluR4. Its high potency and selectivity make it a valuable research tool for elucidating the role of mGluR4 in both normal physiology and disease states. The positive allosteric modulation of mGluR4 by compounds like this compound presents a promising therapeutic strategy for disorders characterized by glutamatergic dysregulation, most notably Parkinson's disease. Further in vivo studies are warranted to fully explore the therapeutic potential of this compound.
References
An In-Depth Technical Guide to TC-N 22A: A Potent and Selective mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 22A is a novel small molecule that has garnered significant interest within the scientific community for its potent and selective activity as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] This receptor is a key player in the modulation of synaptic transmission and neuronal excitability, making it an attractive therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.
Chemical Properties and IUPAC Name
This compound is a tricyclic thiazolopyrazole derivative.[2] Its systematic IUPAC name is 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[3][4]thiazol-2-amine .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4,5,6,8-Tetrahydro-N-2-pyridinylpyrazolo[3',4':6,7]cyclohepta[3][4]thiazol-2-amine | [1] |
| Molecular Formula | C₁₄H₁₃N₅S | [1] |
| Molar Mass | 283.35 g/mol | [1] |
| CAS Number | 1314140-00-5 | [1] |
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGluR4 receptor. Unlike orthosteric agonists that bind directly to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gi/o protein. Therefore, the potentiation of mGluR4 activity by this compound leads to a more profound inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can, in turn, modulate the activity of various downstream signaling pathways and cellular processes, including a decrease in neurotransmitter release at presynaptic terminals.[3]
Signaling Pathway of this compound at the mGluR4 Receptor
Caption: this compound enhances glutamate's activation of mGluR4, inhibiting cAMP production.
Pharmacological Data
This compound is a highly potent and selective mGluR4 PAM. In vitro studies have demonstrated its efficacy in potentiating glutamate-induced responses in cell lines expressing human mGluR4.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (as a PAM) | Human mGluR4-expressing BHK cells | 9 nM |
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are crucial for replicating and building upon existing research. The following sections outline the general methodologies employed in the study of this compound, based on standard practices for the characterization of mGluR4 PAMs.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis pathway, characteristic of the construction of complex heterocyclic scaffolds. A general workflow for the synthesis of related tricyclic thiazolopyrazole derivatives is outlined below.
Caption: General synthetic workflow for tricyclic thiazolopyrazole derivatives.
In Vitro Calcium Flux Assay for mGluR4 PAM Activity
A common method to assess the activity of mGluR4 PAMs is through a calcium flux assay in a cell line co-expressing the mGluR4 receptor and a promiscuous G-protein, such as Gαqi5, which redirects the Gi/o signal to the Gq pathway, resulting in a measurable intracellular calcium release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 or Baby Hamster Kidney (BHK) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: this compound, at varying concentrations, is added to the wells.
-
Agonist Stimulation: A sub-maximal concentration (EC₂₀) of glutamate is added to the wells to stimulate the mGluR4 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by this compound is quantified, and the EC₅₀ value is determined from the concentration-response curve.
References
A Technical Guide to the Therapeutic Potential of mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III G-protein coupled receptor (GPCR), has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Predominantly located on presynaptic terminals, mGluR4 acts as an autoreceptor to modulate the release of neurotransmitters like glutamate and GABA.[1] This strategic location allows it to fine-tune synaptic transmission, making its modulation a promising strategy for restoring neuronal balance in pathological states.[3] Positive Allosteric Modulators (PAMs) offer a nuanced approach to enhancing mGluR4 activity. Unlike direct agonists, PAMs bind to a topographically distinct site on the receptor, increasing the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4] This preserves the natural spatial and temporal patterns of neurotransmission, potentially leading to improved therapeutic windows and reduced side effects. Preclinical evidence strongly supports the potential of mGluR4 PAMs in Parkinson's disease, anxiety, and other CNS disorders, although clinical translation has faced challenges.[5][6][7] This guide provides an in-depth overview of the core science, key preclinical data, and the experimental methodologies central to the discovery and development of mGluR4 PAMs.
Mechanism of Action and Signaling Pathways
mGluR4 is a member of the Class C family of GPCRs.[2] Its primary mechanism of action involves coupling to inhibitory G-proteins (Gi/o).[3] Upon activation by glutamate, a conformational change is induced, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key secondary messenger.[3] The decrease in cAMP levels ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.[3][4]
mGluR4 PAMs do not activate the receptor directly. Instead, they bind to an allosteric site within the transmembrane domain, enhancing the receptor's response to glutamate.[3][4] This potentiation allows for a more subtle and controlled modulation of glutamatergic signaling compared to direct agonists.[3] While the canonical pathway involves cAMP inhibition, some studies suggest mGluR4 can also signal through alternative pathways, such as involving phospholipase C (PLC) and protein kinase C (PKC), to inhibit presynaptic calcium influx.[8]
Therapeutic Rationale and Preclinical Evidence
The therapeutic potential of mGluR4 PAMs has been most extensively explored in Parkinson's disease (PD), with additional research in anxiety, pain, and schizophrenia.[1][3]
Parkinson's Disease
In PD, the degeneration of dopaminergic neurons in the substantia nigra leads to overactivity in the basal ganglia's indirect pathway, which involves glutamatergic signaling.[1] mGluR4 is highly expressed at the striatopallidal synapse, a key node in this pathway.[5] By enhancing presynaptic inhibition, mGluR4 PAMs can dampen this excessive glutamatergic transmission, thereby restoring motor control.[5][9] This non-dopaminergic approach offers the potential to treat motor symptoms and possibly slow disease progression.[5][10]
Table 1: Preclinical Efficacy of mGluR4 PAMs in Rodent Models of Parkinson's Disease
| Compound | Model | Species | Key Finding | Citation |
| (-)-PHCCC | Haloperidol-induced catalepsy | Rat | Reversal of catalepsy (ICV admin) | [5] |
| (-)-PHCCC | Reserpine-induced akinesia | Rat | Reversal of akinesia (ICV admin) | [5] |
| (-)-PHCCC | MPTP-induced neurodegeneration | Mouse | Prevented dopaminergic neuron loss | [5] |
| ADX88178 | Haloperidol-induced catalepsy | Rat | Dose-dependent reversal (3 & 10 mg/kg, p.o.) | [11][12] |
| ADX88178 | 6-OHDA lesion (forelimb akinesia) | Rat | Synergistic reversal with low-dose L-DOPA | [11][12] |
| VU0155041 | Haloperidol-induced catalepsy | Rat | Efficacious in reversing catalepsy | [13] |
| Foliglurax (B1653653) | MPTP-induced neurodegeneration | Mouse | Protected dopaminergic neurons | [14] |
Other CNS Indications
-
Anxiety and OCD: Dysregulated glutamate signaling is implicated in anxiety disorders.[3] mGluR4 PAMs, such as ADX88178, have shown anxiolytic-like effects in rodent models like the marble burying and elevated plus maze tests.[7][15]
-
Pain: By modulating excitatory neurotransmission in pain pathways, mGluR4 PAMs may offer an alternative to traditional analgesics with a lower risk profile.[1][3]
-
Schizophrenia: mGluR4 activators have shown activity in rodent models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[15]
Key Compounds and Clinical Landscape
Several mGluR4 PAMs have been developed as tool compounds and advanced into preclinical and clinical studies.
Table 2: In Vitro Potency of Selected mGluR4 PAMs
| Compound | Assay Type | Species | EC₅₀ (nM) | Fold Shift (Glutamate CRC) | Citation |
| ADX88178 | Glutamate-mediated activation | Human | 3.5 | Not Reported | [11][12] |
| ADX88178 | Glutamate-mediated activation | Rat | 9.1 | Not Reported | [11][12] |
| VU0003423 | hmGluR4 assay | Human | 20 | 5.2 | [5] |
| (-)-PHCCC | mGluR4 activation | Rat | ~1,800 | Not Reported | [4] |
| VU0155041 | Calcium mobilization | Rat | 270 | Not Reported | [13] |
The most clinically advanced mGluR4 PAM was Foliglurax (PXT-002331) . It entered a Phase II clinical trial for Parkinson's disease to assess its ability to reduce "OFF" periods, a common issue where symptoms return between doses of standard medication.[6][16][17] However, the trial failed to meet its primary and secondary endpoints, and development was subsequently discontinued.[6][16] This outcome highlights the challenges of translating robust preclinical efficacy into clinical success for this target.[6]
Experimental Protocols and Workflows
The discovery and characterization of mGluR4 PAMs follow a structured workflow, from high-throughput screening to in vivo efficacy testing.
In Vitro Assays
5.1.1 cAMP Inhibition Assay (Functional)
-
Principle: This assay measures the ability of a PAM to enhance glutamate-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Line: Use a stable cell line, such as HEK293 or CHO cells, expressing recombinant human or rat mGluR4.
-
Plating: Seed cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add the test PAM at various concentrations in the presence of a sub-maximal concentration (e.g., EC₂₀) of glutamate.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar immunoassay technology.
-
Analysis: Data are plotted as a concentration-response curve to determine the PAM's EC₅₀ (potency) and maximal efficacy.
-
5.1.2 [³⁵S]GTPγS Binding Assay (Functional)
-
Principle: Measures the activation of the G-protein coupled to the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS). PAMs will enhance agonist-stimulated binding.[18]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing mGluR4.
-
Incubation: Incubate the membranes with a fixed concentration of glutamate (or another agonist like L-AP4), [³⁵S]GTPγS, GDP, and varying concentrations of the test PAM in an appropriate assay buffer.[18]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing away unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: The increase in [³⁵S]GTPγS binding in the presence of the PAM is used to determine its potency and efficacy. The effect should be dependent on the presence of the orthosteric agonist.[18]
-
In Vivo Models
5.2.1 Haloperidol-Induced Catalepsy (Parkinson's Disease Model)
-
Principle: The dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) induces a state of motor rigidity (catalepsy) in rodents, which can be reversed by antiparkinsonian drugs. This model assesses symptomatic efficacy.[12]
-
Methodology:
-
Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment.
-
Haloperidol Administration: Administer haloperidol (e.g., 0.5-1.0 mg/kg, i.p.) to induce catalepsy.
-
Compound Administration: Administer the test mGluR4 PAM orally (p.o.) or via another relevant route at various doses, typically 30-60 minutes before testing.
-
Catalepsy Assessment: At set time points after haloperidol injection, measure the time the animal remains in an imposed, awkward posture (e.g., forepaws placed on an elevated bar). The latency to move is the measure of catalepsy.
-
Analysis: Compare the catalepsy scores between vehicle- and compound-treated groups to determine if the PAM significantly reverses the haloperidol-induced motor deficit.
-
Conclusion and Future Directions
mGluR4 PAMs represent a highly validated preclinical mechanism for treating the motor symptoms of Parkinson's disease and hold promise for other CNS disorders.[5][10] The non-dopaminergic approach is particularly attractive for providing symptomatic relief and potentially offering neuroprotective benefits.[5] However, the clinical failure of foliglurax underscores the significant translational hurdles that remain.[6] Future success in this area will depend on a deeper understanding of target engagement in humans, the development of robust translational biomarkers, and potentially exploring patient populations or indications beyond movement disorders. Further preclinical work is required to fully assess the therapeutic utility of targeting the mGluR4 receptor.[6]
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 13. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Foliglurax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prexton Therapeutic's Parkinson's Drug Candidate, Foliglurax, Enters Phase II Trial | Technology Networks [technologynetworks.com]
- 18. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TC-N 22A for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-N 22A is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a key regulator of synaptic transmission in the central nervous system (CNS), mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively investigate the therapeutic potential of this compound in CNS disorder research.
Introduction to this compound and mGluR4
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. The mGluR4 subtype is predominantly expressed in brain regions critical for motor control and reward, such as the basal ganglia. Its activation generally leads to a decrease in neurotransmitter release. This has positioned mGluR4 as a target for conditions characterized by excessive glutamate signaling or imbalances in neurotransmitter systems.
This compound, a tricyclic thiazolopyrazole derivative, acts as a PAM at the mGluR4 receptor. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to endogenous glutamate. This mode of action offers the potential for a more nuanced and physiological modulation of receptor activity, potentially reducing the risk of side effects associated with continuous receptor activation.
Mechanism of Action and Signaling Pathway
This compound potentiates the activity of mGluR4, which is a Gαi/o-coupled receptor. Upon activation by glutamate and potentiation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing ion channel function and neurotransmitter release.
dot
Caption: mGluR4 Signaling Pathway Modulated by this compound.
Preclinical Data
In Vitro Pharmacology
Preclinical studies have demonstrated the high potency and selectivity of this compound for the human mGluR4 receptor.
| Parameter | Value | Cell Line | Reference |
| EC50 | 9 nM | Human mGluR4-expressing BHK cells | [1] |
| Selectivity | >10 µM (inactive) at mGluR1, 2, 3, 5, & 7 | Various | [1] |
Pharmacokinetics
In vivo pharmacokinetic studies in Sprague-Dawley rats have shown that this compound possesses good oral bioavailability and brain permeability.
| Parameter | Dose (oral) | Time Point | Plasma Concentration | Brain Concentration | Brain/Plasma Ratio | Reference |
| Exposure | 10 mg/kg | 1 hour | 259 ng/mL | 200 ng/mL | 0.8 | [1] |
Experimental Protocols
In Vitro mGluR4 Potentiation Assay
This protocol outlines a method to determine the potency of this compound as a positive allosteric modulator of mGluR4.
Objective: To measure the EC50 of this compound in potentiating the glutamate-induced response at the human mGluR4 receptor.
Materials:
-
Baby Hamster Kidney (BHK) cells stably expressing the human mGluR4 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
L-glutamate.
-
This compound.
-
A detection system for measuring a downstream signaling event (e.g., cAMP accumulation assay kit).
Procedure:
-
Cell Culture: Culture the mGluR4-expressing BHK cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal concentration of L-glutamate (e.g., EC20).
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Add the fixed concentration of L-glutamate to the wells. d. Incubate for a specified time to allow for receptor activation and downstream signaling.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
dot
Caption: Workflow for In Vitro mGluR4 Potentiation Assay.
Haloperidol-Induced Catalepsy in Rodents
This protocol describes a behavioral model to assess the potential anti-Parkinsonian effects of this compound. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy in rodents, which is a state of immobility and is used as an animal model of Parkinsonian rigidity.
Objective: To evaluate the ability of this compound to reverse haloperidol-induced catalepsy in mice or rats.
Materials:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Haloperidol solution.
-
This compound formulation for oral or intraperitoneal administration.
-
Vehicle control for both haloperidol and this compound.
-
Catalepsy bar (a horizontal bar raised a few centimeters from the surface).
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: a. Administer this compound or its vehicle to the animals at a pre-determined time before the haloperidol challenge (e.g., 30-60 minutes). b. Administer haloperidol or its vehicle to induce catalepsy.
-
Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the catalepsy bar. b. Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (descent latency). c. A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, the latency is recorded as the cut-off time.
-
Data Analysis: Compare the descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the this compound treated group compared to the vehicle group indicates a positive effect.
dot
Caption: Workflow for Haloperidol-Induced Catalepsy Model.
Conclusion
This compound represents a promising pharmacological tool for investigating the therapeutic potential of mGluR4 modulation in CNS disorders. Its high potency, selectivity, and favorable pharmacokinetic profile make it a valuable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the efficacy of this compound and other mGluR4 PAMs in relevant disease models. Further research is warranted to fully elucidate the therapeutic utility of this compound and to advance the development of novel treatments for debilitating CNS disorders.
References
The Basic Research Applications of TC-N 22A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 22A is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation is primarily linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This mechanism makes mGluR4 an attractive therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease. This compound, by enhancing the receptor's response to the endogenous ligand glutamate, serves as a valuable research tool for elucidating the physiological and pathophysiological roles of mGluR4 and for the development of novel therapeutics.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR4, a site distinct from the orthosteric binding site where glutamate binds. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase through the activation of the Gi/o family of G-proteins. This leads to a reduction in the intracellular concentration of the second messenger cAMP.
Signaling Pathway of mGluR4 Modulation by this compound
Caption: mGluR4 signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 9 nM | Human mGluR4-expressing BHK cells | Not Specified | [1] |
| Selectivity | >10 µM (EC50) | mGluR1, 2, 3, 5, 7 | Agonist and PAM model | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Sprague-Dawley Rats (10 mg/kg, oral administration)
| Parameter | Value | Time Point | Reference |
| Plasma Concentration | 259 ng/mL | 1 hour | [1] |
| Brain Concentration | 200 ng/mL | 1 hour | [1] |
| Brain/Plasma Ratio | 0.8 | 1 hour | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard methodologies used in the field for the characterization of mGluR4 positive allosteric modulators.
In Vitro Characterization
1. Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of mGluR4 PAMs. It relies on the co-expression of mGluR4 with a promiscuous G-protein (e.g., Gαqi5) in a host cell line (e.g., CHO or BHK cells) that allows for the measurement of intracellular calcium mobilization upon receptor activation.
-
Cell Culture:
-
Maintain CHO or BHK cells stably expressing human or rat mGluR4 and a promiscuous G-protein in appropriate culture medium supplemented with antibiotics for selection.
-
Plate cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare a concentration-response curve of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate.
-
Use a fluorescence plate reader to measure the change in fluorescence intensity upon addition of the compounds.
-
Calculate EC50 values from the concentration-response curves.
-
2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is used to characterize the agonist and PAM activity of compounds.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing mGluR4 in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and store at -80°C.
-
-
Assay Procedure:
-
Incubate the cell membranes with varying concentrations of this compound, a fixed concentration of glutamate (EC20), GDP, and [35S]GTPγS in a binding buffer.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Determine the potency (EC50) and efficacy (Emax) of this compound from the resulting data.
-
In Vivo Evaluation in a Rodent Model of Parkinson's Disease
Haloperidol-Induced Catalepsy Model
This model is used to assess the potential of a compound to alleviate the motor symptoms of Parkinson's disease.
-
Animals:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
-
Procedure:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
After a specified pretreatment time, administer haloperidol (B65202) (a dopamine (B1211576) D2 receptor antagonist) to induce catalepsy.
-
At various time points after haloperidol administration, measure the cataleptic state of the animals using a bar test (measuring the time the animal maintains an imposed posture).
-
Compare the duration of catalepsy in the this compound-treated group to a vehicle-treated control group.
-
Experimental Workflow Visualization
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of this compound.
In Vivo Parkinson's Disease Model Workflow
Caption: Workflow for in vivo evaluation in a Parkinson's disease model.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGluR4 function in basic research settings. Its potency, selectivity, and in vivo activity make it suitable for a range of applications, from dissecting the intricacies of mGluR4 signaling in vitro to evaluating its therapeutic potential in preclinical models of neurological disorders. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the role of mGluR4 in health and disease.
References
Methodological & Application
Application Notes and Protocols for TC-N 22A in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of TC-N 22A, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in preclinical rodent models of Parkinson's disease (PD). The protocols outlined below are based on established methodologies for testing analogous mGluR4 PAMs in widely used neurotoxin-induced and genetic models of PD.
Introduction to this compound and its Therapeutic Rationale in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[1] Current treatments primarily focus on dopamine (B1211576) replacement, which can have long-term side effects.[2] this compound is an experimental compound that acts as a positive allosteric modulator of mGluR4.[3] Activation of mGluR4 has emerged as a promising non-dopaminergic therapeutic strategy for PD.[2][4] These receptors are strategically located in the basal ganglia and their activation can modulate the altered glutamatergic and GABAergic neurotransmission that occurs in the parkinsonian state, offering the potential for both symptomatic relief and neuroprotection.[4][5]
Rodent Models of Parkinson's Disease for Evaluating this compound
A variety of rodent models are available to study different aspects of Parkinson's disease pathology and to evaluate the efficacy of novel therapeutic agents like this compound.
Neurotoxin-Induced Models:
-
6-Hydroxydopamine (6-OHDA) Rat Model: This is a classic and widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, causing a specific lesion of dopaminergic neurons.[6][7] This model is particularly useful for studying motor deficits and the neuroprotective potential of compounds.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a proneurotoxin that, once metabolized in the brain, selectively destroys dopaminergic neurons in the substantia nigra.[8][9] This model recapitulates many of the key pathological features of PD and is suitable for assessing both symptomatic and neuroprotective effects.[8][10]
-
Rotenone-Induced Rat Model: Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and the degeneration of dopaminergic neurons. This model is valuable for investigating the role of mitochondrial dysfunction in PD pathogenesis.
-
Haloperidol-Induced Catalepsy Rat Model: Haloperidol (B65202), a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to initiate movement and an abnormal posture.[11] This acute model is useful for rapid screening of compounds with potential anti-parkinsonian symptomatic effects.[4]
Genetic Models:
-
Alpha-synuclein (B15492655) Overexpressing Mice: These transgenic models involve the overexpression of wild-type or mutant forms of human alpha-synuclein, a key protein implicated in the formation of Lewy bodies, a pathological hallmark of PD.[5]
-
MitoPark Mice: These mice have a targeted disruption of the mitochondrial transcription factor A (Tfam) gene specifically in dopaminergic neurons, leading to progressive mitochondrial dysfunction and neurodegeneration.[9]
Experimental Protocols
The following are detailed, proposed protocols for evaluating the efficacy of this compound in common rodent models of Parkinson's disease. These protocols are synthesized from literature on other mGluR4 PAMs and standard practices in the field.
Protocol 1: Assessment of Symptomatic Relief in the Haloperidol-Induced Catalepsy Rat Model
Objective: To evaluate the ability of this compound to reverse motor deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Haloperidol
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
Procedure:
-
Habituation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses (e.g., 1, 3, 10 mg/kg).
-
30 minutes after this compound/vehicle administration, inject haloperidol (1 mg/kg, i.p.) to induce catalepsy.[4]
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, place the rat's forepaws on the bar.
-
Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Compare the descent latency between this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Neuroprotective Effects in the 6-OHDA Rat Model
Objective: To determine if this compound can protect dopaminergic neurons from 6-OHDA-induced degeneration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Apomorphine (B128758) (for rotational behavior testing)
-
Apparatus for rotational behavior monitoring
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.
-
-
This compound Treatment:
-
Begin daily administration of this compound or vehicle (p.o. or i.p.) 24 hours after surgery and continue for a specified period (e.g., 14 or 21 days).
-
-
Behavioral Assessment (Rotational Behavior):
-
Two weeks after 6-OHDA lesioning, administer apomorphine (0.5 mg/kg, s.c.).
-
Record the number of full contralateral rotations over a 30-40 minute period.
-
-
Histological and Neurochemical Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Process brain tissue for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and dopamine terminals in the striatum.
-
Alternatively, perform high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
-
Data Analysis: Compare rotational behavior, TH-positive cell counts, and dopamine levels between this compound-treated and vehicle-treated groups.
Protocol 3: Assessment in the MPTP Mouse Model
Objective: To assess the symptomatic and neuroprotective effects of this compound in a mouse model of PD.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Vehicle
-
Apparatus for motor function tests (e.g., rotarod, pole test)
Procedure:
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day to induce a sub-acute lesion.[8]
-
This compound Treatment:
-
Symptomatic paradigm: Begin this compound treatment after the development of motor deficits (e.g., 7 days post-MPTP).
-
Neuroprotective paradigm: Begin this compound treatment prior to or concurrently with MPTP administration.
-
-
Behavioral Testing:
-
Perform a battery of motor tests such as the rotarod test (to assess motor coordination and balance) and the pole test (to measure bradykinesia) at various time points after MPTP administration.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, collect brain tissue for HPLC analysis of striatal dopamine levels and TH immunohistochemistry of the substantia nigra.
-
-
Data Analysis: Analyze behavioral scores, dopamine levels, and TH cell counts to determine the effects of this compound.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Mean Descent Latency (seconds) ± SEM |
| Vehicle | - | ... |
| This compound | 1 | ... |
| This compound | 3 | ... |
| This compound | 10 | ... |
Table 2: Neuroprotective Effects of this compound in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg/day) | Contralateral Rotations (turns/30 min) ± SEM | % TH+ Cell Survival in SNc ± SEM | % Striatal Dopamine Level ± SEM |
| Sham + Vehicle | - | ... | 100 | 100 |
| 6-OHDA + Vehicle | - | ... | ... | ... |
| 6-OHDA + this compound | 3 | ... | ... | ... |
| 6-OHDA + this compound | 10 | ... | ... | ... |
Table 3: Efficacy of this compound in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg/day) | Rotarod Latency (seconds) ± SEM | Pole Test Time (seconds) ± SEM | % Striatal Dopamine Level ± SEM |
| Saline + Vehicle | - | ... | ... | 100 |
| MPTP + Vehicle | - | ... | ... | ... |
| MPTP + this compound | 5 | ... | ... | ... |
| MPTP + this compound | 15 | ... | ... | ... |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action in the basal ganglia.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Logical Relationship
Caption: Therapeutic rationale for this compound in Parkinson's disease.
References
- 1. escholarship.org [escholarship.org]
- 2. In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synuclein-Transgenic Mouse Model for Early Parkinson’s Reveals Molecular Features of Preclinical Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Mitochondrial Toxin Rodent Models of Parkinson's Disease Using 6-OHDA , MPTP , and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neonatal 6-hydroxydopamine lesioning of rats and dopaminergic neurotoxicity: proposed animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenic rodent models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exercise-Induced Neuroprotection and Recovery of Motor Function in Animal Models of Parkinson's Disease [frontiersin.org]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Preclinical Insights into NEX-22A: A Long-Acting Liraglutide Formulation
Initial investigations into "TC-N 22A" suggest a likely reference to NEX-22A, a prolonged-release formulation of the GLP-1 receptor agonist liraglutide (B1674861). Developed by the Swedish pharmaceutical company Nanexa AB, NEX-22A is engineered to provide a sustained therapeutic effect, aiming for a once-a-month administration schedule for the treatment of type 2 diabetes. This report details the available information on the dosage and administration of NEX-22A in preclinical animal studies, based on publicly accessible data.
While specific quantitative data from these studies are limited in public disclosures, the available information confirms the successful completion of preclinical evaluations in rodent and non-rodent models, paving the way for clinical trials in humans.
Summary of Preclinical Studies
Preclinical research on NEX-22A has focused on evaluating its pharmacokinetic profile and confirming its long-acting release mechanism. The primary goal of these studies was to demonstrate that the formulation could maintain therapeutic levels of liraglutide over an extended period.
| Animal Model | Study Duration | Key Findings |
| Rat | One month | Confirmed a controlled and prolonged release of liraglutide.[1][2] |
| Minipig | 28 days | Demonstrated a sustained release profile consistent with the findings in rats, supporting the potential for a once-monthly dosing regimen.[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of NEX-22A are not publicly available. However, based on standard practices for such investigations, a general methodology for a preclinical pharmacokinetic study of a long-acting injectable in rats is outlined below.
General Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a single subcutaneous dose of a test compound.
Animals: Male/Female Sprague-Dawley or Wistar rats, typically 8-10 weeks old. Animals are acclimatized for at least one week before the study.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
Dosing:
-
Animals are randomly assigned to treatment groups.
-
The test compound is formulated in a suitable vehicle for subcutaneous injection.
-
A single dose of the test compound is administered subcutaneously at a specific site (e.g., the dorsal scapular region). The dose volume is typically kept low to minimize discomfort.
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For a long-acting formulation, these time points might include: pre-dose, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-dose.
-
Blood is collected via a suitable method, such as tail vein or saphenous vein puncture, into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the analyte are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Terminal half-life)
-
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conceptual Diagram of a Long-Acting Injectable
Caption: The mechanism of a long-acting subcutaneous injectable formulation.
References
Application Notes and Protocols for TC-N 22A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, this compound does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. This modulatory activity makes this compound a valuable tool for studying the physiological roles of mGluR4 and a potential therapeutic agent for neurological disorders such as Parkinson's disease.
These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, along with important information regarding its mechanism of action, storage, and handling.
Mechanism of Action
This compound binds to an allosteric site on the mGluR4, a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. Upon activation by glutamate, the mGluR4 receptor, coupled to the Gαi/o subunit, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates downstream cellular processes.
Caption: Signaling pathway of this compound as a positive allosteric modulator of mGluR4.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 283.35 g/mol | Supplier Information |
| Solubility | Soluble in DMSO up to 50 mM (14.17 mg/mL) | Supplier Information |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Standard practice for similar nonpolar compounds. |
| EC50 | Not publicly available for this compound. Similar mGluR4 PAMs (e.g., PHCCC) have EC50 values in the low micromolar range (e.g., ~4.1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | Published literature on analogous compounds. |
| Typical Working Concentration | 1 µM - 10 µM | Based on the activity of similar mGluR4 PAMs. The final concentration should be optimized for each experiment. |
| DMSO Concentration in Culture | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity, it is critical to maintain a low final concentration of DMSO in the cell culture medium.[1] A vehicle control (medium with the same DMSO concentration) should always be included in experiments.[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, light-protected cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Optional: 0.22 µm syringe filter (if further sterilization is required)
Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 283.35 g/mol * 1000 mg/g = 2.8335 mg
-
-
For example, to make 1 mL of a 10 mM stock solution, you will need 2.83 mg of this compound.
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving the Compound:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This will minimize freeze-thaw cycles and protect the compound from degradation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Safety and Handling Precautions
-
This compound is a research chemical. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder form of the compound.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact with the stock solution. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Disclaimer
This protocol is intended for guidance purposes only and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the user to ensure all safety precautions are followed.
References
Application Notes and Protocols for CT1812 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT1812 is an experimental, orally bioavailable, and brain-penetrant small molecule that acts as a negative allosteric modulator of the sigma-2 (σ2) receptor.[1] It is under investigation as a potential disease-modifying therapy for Alzheimer's disease (AD). The primary mechanism of action of CT1812 involves the displacement of toxic amyloid-beta (Aβ) oligomers from their binding sites on neuronal synapses.[2][3] This action is believed to mitigate the downstream synaptotoxicity and cognitive decline associated with the accumulation of Aβ oligomers in the brain.[1][4] By modulating the sigma-2 receptor, CT1812 facilitates the clearance of Aβ oligomers into the cerebrospinal fluid (CSF), thereby protecting synapses and improving neuronal function.[1][2]
These application notes provide a comprehensive overview of the experimental design for evaluating CT1812 in the context of neurodegenerative disease research, with a focus on Alzheimer's disease. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this and similar compounds.
Data Presentation
In Vitro Efficacy of CT1812
| Parameter | Value | Assay System | Reference |
| EC50 (Prevention) | 6.8 µM | Aβ oligomer-induced membrane trafficking deficits in primary rat neurons | [5] |
| EC50 (Treatment) | 358 nM | Aβ oligomer-induced membrane trafficking deficits in primary rat neurons | [5] |
| Sigma-2 Receptor Binding Affinity (Ki) | 8.5 nM | Radioligand binding assay | [6] |
| Sigma-1 Receptor Binding Affinity (Ki) | 63 nM | Radioligand binding assay | [6] |
| Aβ Oligomer Binding Prevention | 59 ± 8% (at 10 µM) | Primary hippocampal and cortical neuronal cultures | [7] |
| Aβ Oligomer Displacement | 42 ± 9% (at 10 µM) | Primary hippocampal and cortical neuronal cultures | [7] |
In Vivo and Clinical Biomarker Modulation by CT1812
| Model System | Biomarker | Effect of CT1812 | Reference |
| APPSwe/PS1dE9 Transgenic Mice | CSF Aβ Oligomers | Significant, dose-dependent increase | [8] |
| Thy1-hAPP751 Transgenic Mice | Cognitive Function | Significant improvement at doses achieving 80% sigma-2 receptor occupancy | [2] |
| Mild-to-Moderate AD Patients (Phase 1b/2a) | CSF Aβ Oligomers | Significant increase compared to placebo | [1] |
| Mild-to-Moderate AD Patients (Phase 1b/2a) | CSF Neurogranin | Reduction compared to placebo | [1] |
| Mild-to-Moderate AD Patients (Phase 1b/2a) | CSF Synaptotagmin-1 | Reduction compared to placebo | [1] |
| Mild-to-Moderate AD Patients (Phase 2 SHINE trial) | Cognitive Decline (ADAS-Cog11) | 95% slowing compared to placebo | [9] |
| Mild-to-Moderate AD Patients (Phase 2 SHINE trial) | Cognitive Decline (MMSE) | 108% slowing in patients with low baseline p-tau217 | [9] |
Signaling Pathway
The proposed mechanism of action for CT1812 involves its interaction with the sigma-2 receptor, which in turn modulates the binding of Aβ oligomers to the cell surface, potentially involving the cellular prion protein (PrPc) as a co-receptor.[8] This allosteric modulation leads to the displacement of synaptotoxic Aβ oligomers, preventing their downstream pathological effects.
References
- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biospace.com [biospace.com]
- 4. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 5. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. For People with Alzheimer Disease, Treatment with an Experimental, Oral Small Molecule was Linked to Significant Slowing in Cognitive Decline - - Practical Neurology [practicalneurology.com]
Application Notes and Protocols: Measuring TC-N 22A Efficacy in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 22A is a small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a critical role in neuronal survival, differentiation, and synaptic plasticity. By mimicking the action of BDNF, this compound holds therapeutic potential for a range of neurodegenerative diseases and neurological disorders.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in primary neuron cultures, a key in vitro model system for neuropharmacological research.
Primary neuron cultures offer a biologically relevant environment to study the effects of neurotrophic compounds directly on neuronal health and function.[3][4] The following protocols detail methods for evaluating neuronal viability, neurite outgrowth, and the activation of downstream signaling pathways crucial for neuroprotection and regeneration.
Data Presentation: Efficacy of this compound
The following tables summarize expected quantitative data from key experiments designed to measure the efficacy of this compound in primary neuron cultures. These tables are structured for easy comparison of dose-dependent effects.
Table 1: Neuronal Viability in Response to this compound Treatment
| This compound Concentration | Mean Neuronal Viability (% of Control) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 100 | ± 5.2 | - |
| 1 nM | 105 | ± 4.8 | > 0.05 |
| 10 nM | 115 | ± 6.1 | < 0.05 |
| 100 nM | 128 | ± 7.3 | < 0.01 |
| 1 µM | 135 | ± 6.9 | < 0.001 |
| 10 µM | 110 (potential toxicity) | ± 8.5 | < 0.05 |
Table 2: Neurite Outgrowth Analysis Following this compound Treatment
| This compound Concentration | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| Vehicle Control | 55 ± 8 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 1 nM | 62 ± 7 | 3.3 ± 0.6 | 2.8 ± 0.5 |
| 10 nM | 85 ± 11 | 4.2 ± 0.7 | 4.1 ± 0.6 |
| 100 nM | 110 ± 15 | 5.1 ± 0.8 | 6.2 ± 0.9 |
| 1 µM | 125 ± 18 | 5.5 ± 0.9 | 7.8 ± 1.1 |
| 10 µM | 95 ± 12 | 4.8 ± 0.7 | 5.5 ± 0.8 |
Table 3: Activation of TrkB Downstream Signaling Pathways by this compound
| This compound Concentration (100 nM) | Fold Change in p-Akt (Ser473) Expression | Fold Change in p-ERK1/2 (Thr202/Tyr204) Expression |
| 5 minutes | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 15 minutes | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 30 minutes | 2.9 ± 0.3 | 2.1 ± 0.2 |
| 60 minutes | 1.5 ± 0.2 | 1.2 ± 0.1 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common practice for generating healthy neuronal cultures.[5]
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[6]
-
Poly-D-lysine and laminin-coated culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horn and remove the E18 embryos.
-
Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate with papain at 37°C for 20-30 minutes to dissociate the tissue.[7]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons on Poly-D-lysine and laminin-coated plates at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue with half-media changes every 3-4 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol measures the metabolic activity of neurons as an indicator of cell viability.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
After 4-5 days in vitro (DIV), treat the primary neuron cultures with various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and complexity using immunofluorescence.[8][9]
Materials:
-
Primary neuron cultures on glass coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: anti-Beta-III Tubulin (Tuj1) or anti-MAP2[8]
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Treat primary neuron cultures with this compound or vehicle control for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branch points using image analysis software.
Protocol 4: Western Blotting for Signaling Pathway Activation
This protocol assesses the activation of key downstream signaling molecules of the TrkB receptor.[1]
Materials:
-
Primary neuron cultures
-
This compound stock solution
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-TrkB, anti-beta-Actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary neuron cultures with 100 nM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 2. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. criver.com [criver.com]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols for Studying mGluR4 Receptor Pharmacology with TC-N 22A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, ultimately modulating neurotransmitter release.[1] Due to its significant role in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease and anxiety, mGluR4 has emerged as a promising therapeutic target.[2][3]
TC-N 22A is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the mGluR4 receptor.[4][5] As a PAM, this compound does not activate the receptor directly but enhances its response to glutamate.[2] This mode of action offers a more nuanced and potentially safer pharmacological approach compared to direct receptor agonists. These application notes provide detailed protocols for utilizing this compound to study mGluR4 pharmacology in both in vitro and in vivo settings.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and other relevant mGluR4 positive allosteric modulators (PAMs) for comparative analysis.
Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs
| Compound | EC50 (nM) | Maximum % Glutamate Response | Cell Line | Assay Type | Reference |
| This compound | 9 | Not Reported | h-mGluR4-expressing BHK cells | Not Specified | [5] |
| VU0155041 | 740 | 127% | h-mGluR4/Gqi5/CHO | Calcium Mobilization | [6] |
| ML128 (CID-44191096) | 240 | Not Reported (28-fold shift) | h-mGluR4/Gqi5 | Calcium Mobilization | [7] |
| (-)-PHCCC | 4100 | Not Reported (5.5-fold shift) | mGluR4 | Not Specified | [8] |
| ADX88178 | 4 (human), 9 (rat) | Not Reported | h-mGluR4 and r-mGluR4 | Not Specified | [9] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | EC50 (µM) | Activity |
| mGluR1 | >10 | Less Active |
| mGluR2 | >10 | Less Active |
| mGluR3 | >10 | Less Active |
| mGluR5 | >10 | Less Active |
| mGluR7 | >10 | Less Active |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.
Caption: A generalized workflow for in vitro characterization of mGluR4 PAMs.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the pharmacology of this compound at the mGluR4 receptor.
Calcium Mobilization Assay
This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5 or Gα16) that couples the Gi/o-protein coupled receptor to the calcium signaling pathway.[6][8]
Materials:
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein such as Gαqi5.[6][9]
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
This compound Stock Solution: 10 mM in DMSO.
-
Glutamate Stock Solution: 100 mM in water.
-
Plates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FlexStation or FDSS).
Protocol:
-
Cell Plating: Seed the mGluR4-expressing cells into the 96- or 384-well plates at a density of 30,000 to 50,000 cells per well and culture overnight.[6]
-
Dye Loading: The following day, aspirate the culture medium and add the fluorescent calcium indicator (e.g., 1 µM Fluo-4 AM in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.[8]
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound (prepared by serial dilution in assay buffer) to the wells and incubate for 2-5 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: While continuously measuring fluorescence, add a sub-maximal concentration (EC20) of glutamate to all wells.
-
Data Recording: Continue to record the fluorescence signal for at least 2 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. To determine the fold-shift, perform a full glutamate concentration-response curve in the presence and absence of a fixed concentration of this compound.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the mGluR4 receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.[10]
Materials:
-
Membrane Preparation: Membranes from cells expressing mGluR4 (e.g., CHO or HEK293 cells).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate.
-
This compound Stock Solution: 10 mM in DMSO.
-
Glutamate Stock Solution: 100 mM in water.
-
Scintillation Proximity Assay (SPA) beads: (e.g., Wheat Germ Agglutinin-coated beads).
-
Microplates: 96-well format.
-
Scintillation Counter.
Protocol:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the mGluR4-expressing membranes (5-20 µg of protein), GDP (10 µM), and varying concentrations of this compound in assay buffer.
-
Agonist Addition: Add a sub-maximal concentration of glutamate (EC20) to the wells.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM) to initiate the binding reaction. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination of Reaction (SPA method): Add a suspension of SPA beads to each well to capture the membranes. Incubate for an additional 30 minutes at room temperature to allow for bead settling.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation. Plot the scintillation counts against the concentration of this compound to generate a dose-response curve and determine the EC50.
cAMP Accumulation Assay
This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1]
Materials:
-
Cells: CHO or HEK293 cells stably expressing mGluR4.
-
Cell Culture Medium: As described for the Calcium Mobilization Assay.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
This compound Stock Solution: 10 mM in DMSO.
-
Glutamate Stock Solution: 100 mM in water.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplates: 96- or 384-well format, compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Plating: Seed the mGluR4-expressing cells into the appropriate microplates and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of glutamate (EC20) and a concentration of forskolin that induces a sub-maximal cAMP response. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The inhibitory effect of mGluR4 activation will be observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage inhibition of the forskolin response as a function of this compound concentration to determine the IC50 value.
In Vivo Assessment in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol describes a common in vivo model to assess the potential therapeutic efficacy of compounds for Parkinson's disease. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy in rodents, which is a state of motor immobility that can be reversed by antiparkinsonian drugs.[11][12]
Animals:
-
Male Wistar rats or C57BL/6 mice.
Materials:
-
Haloperidol Solution: 1 mg/mL in saline.
-
This compound Formulation: Solubilized in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Catalepsy Bar: A horizontal bar raised approximately 9 cm from the surface.
Protocol:
-
Acclimation: Acclimate the animals to the testing room and handling for at least 3 days prior to the experiment.
-
Compound Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., p.o. or i.p.).
-
Haloperidol Induction: After a predetermined pre-treatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Measurement: At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the catalepsy bar.
-
Data Recording: Measure the time (in seconds) it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency in the this compound group indicates a reversal of haloperidol-induced catalepsy and suggests potential antiparkinsonian activity.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGluR4 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for the in vitro and in vivo characterization of this compound and other mGluR4 PAMs. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of modulating mGluR4 activity for the treatment of neurological and psychiatric disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for TC-N 22A in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 22A is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1] Activation of mGluR4 has shown potential therapeutic benefits in preclinical models of central nervous system (CNS) disorders, particularly Parkinson's disease. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a sophisticated mechanism for modulating receptor activity. High-throughput screening (HTS) assays are essential for identifying and characterizing novel mGluR4 PAMs like this compound. This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the mGluR4, distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate. mGluR4 is coupled to the Gαi/o subunit of the G-protein complex. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the cAMP pathway ultimately influences downstream cellular processes.
Quantitative Data for mGluR4 PAMs in HTS Assays
The following tables summarize key quantitative data for this compound and other representative mGluR4 PAMs identified through high-throughput screening.
Table 1: Potency and Efficacy of this compound
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | Calcium Mobilization | human mGluR4-expressing BHK cells | 9 nM | N/A |
Table 2: Performance of Various mGluR4 PAMs in HTS Assays
| Compound | Assay Type | Cell Line | EC50 | Fold Shift of Glutamate Response | Reference |
| VU0001171 | Calcium Mobilization | mGluR4/Gqi5 CHO cells | 650 nM | 36-fold | [3][4] |
| VU0092145 | Calcium Mobilization | mGluR4/Gqi5 CHO cells | 1.8 µM | 2.7-fold | [3] |
| VU0155041 | Calcium Mobilization | mGluR4/Gqi5 CHO cells | 5 µM | 11.8-fold | [5] |
| ML292 | Calcium Mobilization | human mGluR4 | 1196 nM | Not Reported | [6] |
| ML292 | Calcium Mobilization | rat mGluR4 | 330 nM | Not Reported | [6] |
Experimental Protocols
Calcium Mobilization HTS Assay for mGluR4 PAMs
This protocol describes a fluorescence-based calcium mobilization assay suitable for high-throughput screening of mGluR4 PAMs. The assay utilizes a CHO cell line stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5), which redirects the Gαi/o signal to the Gαq pathway, enabling a measurable calcium response.
Materials:
-
CHO cells stably expressing human mGluR4 and Gqi5
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Plating Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Fluo-4 AM calcium indicator dye
-
This compound and other test compounds
-
Glutamate
-
384-well black-walled, clear-bottom microplates
-
Automated liquid handling system
-
Kinetic imaging plate reader (e.g., FDSS6000)
Experimental Workflow Diagram:
Protocol:
-
Cell Plating:
-
Culture CHO-hmGluR4/Gqi5 cells in Plating Medium.
-
Dispense 20,000 cells in 20 µL of Plating Medium into each well of a 384-well plate.[7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Compound Addition:
-
Remove the dye solution and wash the cells once with 20 µL of Assay Buffer.
-
Add 20 µL of Assay Buffer to each well.
-
Using an acoustic plate reformatter or similar liquid handler, transfer test compounds (including this compound as a control) to the assay plate.
-
Incubate for 2.5 to 5 minutes at room temperature.[5]
-
-
Glutamate Stimulation and Signal Detection:
-
Place the plate in a kinetic imaging plate reader.
-
Establish a baseline fluorescence reading for approximately 10 seconds.
-
Inject an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response, predetermined in separate experiments) into each well.
-
Continue to measure the fluorescence intensity kinetically for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading.
-
Determine the maximum fluorescence response for each well.
-
Plot the response as a function of compound concentration to determine the EC50 value for PAM activity.
-
Calculate the Z'-factor to assess assay quality, with a value > 0.5 being indicative of a robust assay.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for cAMP Detection
This protocol outlines a TR-FRET-based assay to measure the inhibition of adenylyl cyclase activity through mGluR4 activation by glutamate and a PAM like this compound. This is a competitive immunoassay format.
Materials:
-
Cells expressing mGluR4 (e.g., CHO-mGluR4)
-
Stimulation Buffer
-
Lysis Buffer
-
TR-FRET cAMP detection kit (containing Europium-cryptate labeled anti-cAMP antibody and a second anti-cAMP antibody coupled to an acceptor fluorophore)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound and other test compounds
-
Glutamate
-
384-well low-volume white microplates
-
TR-FRET-compatible plate reader
Experimental Workflow Diagram:
Protocol:
-
Cell Treatment:
-
Harvest and resuspend mGluR4-expressing cells in Stimulation Buffer.
-
Dispense cells into a 384-well plate.
-
Add this compound or other test compounds at various concentrations.
-
Add a mixture of forskolin (to stimulate cAMP production) and a sub-maximal concentration of glutamate.
-
Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Add Lysis Buffer containing the TR-FRET detection reagents (donor and acceptor antibodies) to each well.
-
Incubate for 60 minutes at room temperature to allow for cell lysis and binding of the detection reagents to intracellular cAMP.
-
-
Signal Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay after excitation.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
A decrease in the TR-FRET ratio indicates an increase in cAMP (as endogenous cAMP competes with the tracer).
-
The inhibitory effect of the mGluR4 PAM will be observed as a decrease in the forskolin-stimulated cAMP levels, leading to a higher TR-FRET signal.
-
Plot the TR-FRET ratio against the compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
The provided application notes and protocols offer a framework for utilizing this compound in high-throughput screening assays to identify and characterize positive allosteric modulators of mGluR4. The calcium mobilization assay provides a direct measure of receptor activation in a suitably engineered cell line and is well-suited for primary screening. The TR-FRET cAMP assay offers a more direct measure of the canonical Gαi/o signaling pathway and is valuable for secondary screening and mechanistic studies. Careful assay validation, including the determination of the Z'-factor, is crucial for ensuring the robustness and reliability of HTS campaigns.
References
- 1. Iterative experimental and virtual high-throughput screening identifies metabotropic glutamate receptor subtype 4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AID 2193 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Selectivity at mGluR1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TC-N 22A solubility issues and solutions
Welcome to the technical support center for TC-N 22A, a novel and potent inhibitor of the Kinase Suppressor of Ras 1 (KSR1) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's solubility characteristics to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound.[1] The compound exhibits high solubility and stability in DMSO. For optimal results, use anhydrous, research-grade DMSO.
Q2: Why does my this compound solution become cloudy or form a precipitate when I dilute it in an aqueous buffer like PBS or cell culture media?
A2: this compound is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation occurs when the final concentration of this compound in your working solution surpasses its solubility limit in the aqueous buffer.[1] This is a common issue when diluting a high-concentration DMSO stock into a buffer system.[1]
Q3: What is a safe maximum working concentration for this compound in cell-based assays to avoid precipitation?
A3: To avoid solubility issues, it is recommended to keep the final concentration of this compound in aqueous solutions, such as cell culture media, below 25 µM. The final DMSO concentration in the media should also be kept low, ideally at or below 0.1%, to prevent solvent-induced cellular stress.[2]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is highly recommended, other organic solvents like ethanol (B145695) may be used. However, the solubility in ethanol is lower than in DMSO (see Table 1). If using ethanol, it is crucial to ensure the final concentration in the aqueous medium is non-toxic to the cells. Always perform a solvent tolerance control experiment.
Q5: My compound precipitated out of the solution after being stored in the refrigerator. What should I do?
A5: If precipitation occurs in your stock solution upon cooling, gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the compound is fully redissolved.[2] Always ensure the solution is clear before making dilutions. To prevent this, consider storing the stock solution at room temperature if it is stable, or prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Cause: The concentration of this compound in the final aqueous solution is too high, or the dilution was performed too quickly.
-
Solution:
-
Decrease Final Concentration: Lower the target concentration of this compound in your working solution.
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Increase Mixing: When adding the stock solution to the aqueous buffer, gently swirl or vortex the tube to ensure rapid and even distribution, which can prevent localized areas of high concentration that trigger precipitation.[2]
-
Issue 2: Difficulty Dissolving the Lyophilized Powder
-
Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure Correct Solvent Volume: Double-check your calculations to confirm you are adding the correct volume of DMSO to achieve the desired stock concentration.
-
Aid Dissolution: After adding the solvent, cap the vial securely and vortex for 30-60 seconds. If the powder is not fully dissolved, brief sonication in a water bath or gentle warming at 37°C can be effective.[2]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 110 mM) | Recommended for stock solutions. |
| Ethanol (95%) | ~10 mg/mL (~22 mM) | May be used as an alternative to DMSO. |
| Methanol | ~5 mg/mL (~11 mM) | Not recommended for stock solutions for cell-based assays. |
| PBS (pH 7.4) | < 10 µg/mL (< 22 µM) | Low solubility; demonstrates the need for a stock solvent. |
| Water | Insoluble | This compound is practically insoluble in water. |
Molecular Weight of this compound: 452.5 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (lyophilized powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: For 1 mg of this compound powder (MW = 452.5 g/mol ), the volume of DMSO required for a 10 mM stock is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 452.5 g/mol )) * 1,000,000 µL/L = 221 µL
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Aseptically add 221 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solution is clear. Gentle warming to 37°C can assist dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium, sterile conical tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
To prepare a 10 µM working solution, a 1:1000 dilution is required. For example, to make 10 mL of working solution, you will need 10 µL of the 10 mM stock.
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.
-
While gently vortexing the tube of medium, add 10 µL of the 10 mM this compound stock solution drop-by-drop. This gradual addition to a vortexing solution is crucial for preventing precipitation.[2]
-
The final DMSO concentration will be 0.1%. Use this working solution immediately for your experiments.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
References
Technical Support Center: Optimizing TC-N 22A Concentration for In Vitro Experiments
Welcome to the technical support center for the use of TC-N 22A in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on concentration optimization, experimental design, and troubleshooting.
Disclaimer: this compound is an experimental compound, and publicly available data on its specific use in vitro is limited. The following recommendations are based on best practices for similar compounds, specifically other positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), such as PHCCC and VU0155041. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This means it does not directly activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, glutamate, or to mGluR4 agonists like L-AP4. It binds to a site on the receptor distinct from the glutamate binding site.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
Based on data from other mGluR4 PAMs, a starting concentration range of 10 nM to 10 µM is recommended for initial screening and dose-response experiments. It is essential to perform a concentration-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
The solubility of this compound in aqueous solutions may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock in DMSO can be prepared and then diluted serially in cell culture medium for your experiments. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: In which cell lines can I test the activity of this compound?
The choice of cell line depends on your research question. Commonly used cell lines for studying mGluR4 modulators are Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express human or rat mGluR4. For neuroprotection or other CNS-related studies, neuronal cell lines endogenously expressing mGluR4 could be used, though expression levels should be verified.
Q5: What are the expected downstream signaling effects of this compound?
Activation of mGluR4, potentiated by this compound, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This occurs through the activation of a Gαi/o G-protein.
Troubleshooting Guide: Optimizing this compound Concentration
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. This compound concentration is too low.2. Insufficient concentration of orthosteric agonist (e.g., glutamate) in the assay medium.3. Cell line does not express functional mGluR4.4. This compound has degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).2. Co-administer this compound with a known mGluR4 agonist (e.g., L-AP4) at its EC20 concentration.3. Verify mGluR4 expression using techniques like qPCR, Western blot, or flow cytometry.4. Prepare fresh stock solutions of this compound. |
| High background signal or cell toxicity | 1. This compound concentration is too high, leading to off-target effects or cytotoxicity.2. The solvent (e.g., DMSO) concentration is too high.3. The compound has precipitated out of solution in the culture medium. | 1. Lower the concentration range of this compound in your dose-response curve.2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration.3. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent incubation times.3. Instability of this compound in culture medium. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment.2. Standardize all incubation times precisely.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Quantitative Data for Analogous mGluR4 PAMs
The following table summarizes in vitro data for well-characterized mGluR4 PAMs. This data can serve as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line | Agonist | EC50 / IC50 | Fold Shift in Agonist Potency | Reference |
| (-)-PHCCC | GTPγ[35S] binding | CHO-hmGluR4a | L-AP4 | ~4.1 µM | 5.5 | [1][2] |
| VU0155041 | Calcium Mobilization | CHO-hmGluR4/Gqi5 | Glutamate | ~2.5 µM | 8 | [3] |
| VU0001171 | Calcium Mobilization | CHO-hmGluR4/Gqi5 | Glutamate | 650 nM | 36 | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Fold Shift indicates how many times the potency of the primary agonist is increased in the presence of the PAM.
Experimental Protocols
General Protocol for In Vitro Concentration-Response Analysis
This protocol outlines a general workflow for determining the optimal concentration of this compound using a functional assay like a cAMP assay or a calcium mobilization assay in a recombinant cell line.
Experimental workflow for concentration-response analysis.
Methodology:
-
Cell Plating: Seed CHO or HEK293 cells stably expressing mGluR4 into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer or cell culture medium to achieve the desired final concentrations. Also prepare a stock solution of an mGluR4 agonist like L-AP4.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells, followed by the addition of the mGluR4 agonist at a concentration that gives a submaximal response (e.g., its EC20). Include appropriate controls: vehicle only, agonist only, and a high concentration of agonist for maximal response.
-
Incubate for the time specified by your assay kit (e.g., 15-30 minutes for a cAMP assay).
-
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) according to the assay manufacturer's instructions.
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway
mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR4, which is coupled to the Gαi/o G-protein. The canonical signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
mGluR4 signaling pathway modulation by this compound.
References
- 1. uni-regensburg.de [uni-regensburg.de]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
preventing TC-N 22A degradation in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-N 22A. The information is designed to help prevent the degradation of this compound in experimental solutions and ensure the reliability of your results.
Disclaimer: Specific degradation pathways and comprehensive stability data for this compound in various experimental solutions are not extensively documented in publicly available literature. The guidance provided here is based on general best practices for handling small molecule compounds and the limited technical data available from suppliers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] It is an experimental drug that has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease.[1]
Q2: How does this compound work?
As a positive allosteric modulator, this compound binds to a site on the mGluR4 receptor that is different from the glutamate binding site. This binding enhances the receptor's response to glutamate, the endogenous agonist. It does not activate the receptor on its own but potentiates the effect of glutamate.
Q3: What are the basic properties of this compound?
Key properties of this compound are summarized in the table below.
Q4: How should I store this compound?
This compound is reported to have a shelf life of 1095 days (approximately 3 years) when stored properly.[3] For long-term storage, it is advisable to store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] One supplier indicates a maximum concentration of 50 mM in DMSO.[3] For aqueous-based assays, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 283.35 g/mol | [3] |
| Purity | ≥98% (by HPLC) | [2][3] |
| EC50 | 9 nM (in human mGluR4-expressing BHK cells) | [2] |
| Solubility | Soluble in DMSO (up to 50 mM) | [3] |
| Shelf Life (Solid) | 1095 days | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with small molecule compounds like this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
-
Issue: The compound may have limited solubility in your aqueous buffer or may have precipitated out of the DMSO stock upon dilution.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit. You may need to perform a solubility test for your specific buffer system.
-
Optimize DMSO Concentration: The final concentration of DMSO in your aqueous solution should be as low as possible while maintaining compound solubility. If you need to increase the final DMSO concentration, ensure you have a matching vehicle control.
-
Gentle Warming and Vortexing: Briefly and gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
pH Adjustment: The pH of your buffer can significantly impact the solubility of a compound. Although the optimal pH for this compound stability is not published, you can test a range of physiologically relevant pH values (e.g., 7.2-7.4) for your buffer.
-
Q2: I am observing a decrease in the activity of this compound over time in my experiments. What could be the cause?
-
Issue: The compound may be degrading in your experimental solution. Factors like temperature, light, pH, and reactive components in the media can contribute to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Light Exposure: Protect solutions containing this compound from light by using amber vials or covering tubes with aluminum foil.
-
Control Temperature: Avoid prolonged exposure of this compound solutions to high temperatures. Keep solutions on ice when not in use.
-
Assess Buffer Compatibility: Some buffer components can react with small molecules. If you suspect an interaction, try a different buffer system.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.
-
Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
Issue: Inconsistency can arise from variations in compound preparation, handling, or experimental setup.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent, documented protocol for preparing your this compound stock and working solutions. Use calibrated pipettes for accurate measurements.
-
Consistent Incubation Times: Ensure that the incubation time of your cells or tissue with this compound is the same for all experiments.
-
Use a Vehicle Control: Always include a vehicle control (e.g., buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Monitor Cell Health: Ensure that the cells used in your assays are healthy and within a consistent passage number range, as cellular response can vary with cell health and age.
-
Illustrative Stability Data
Disclaimer: The following table is an illustrative example of how stability data for this compound in different solvents could be presented. Specific experimental data for this compound is not currently available.
| Solvent | Storage Temperature | Stability after 24 hours (% remaining) |
| DMSO | -20°C | >99% |
| PBS (pH 7.4) | 4°C | >95% |
| PBS (pH 7.4) | Room Temperature | ~85% |
| Cell Culture Medium | 37°C | ~70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of solid this compound (e.g., 2.83 mg).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 2.83 mg of this compound with a molecular weight of 283.35 g/mol , add 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of a Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution in your final aqueous experimental buffer (e.g., PBS or cell culture medium) to the desired final concentration immediately before use. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock.
-
Ensure the final DMSO concentration in your working solution is below a level that affects your experimental system (typically <0.5%).
-
Visualizations
Caption: Experimental workflow for using this compound in a typical cell-based assay.
References
Technical Support Center: Assays with TC-N 22A and other mGluR4 Modulators
This technical support center provides troubleshooting guidance for researchers utilizing TC-N 22A, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), and other compounds targeting this receptor.[1] The guides below address common issues encountered in cell-based assays designed to characterize mGluR4 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental drug that functions as a positive allosteric modulator (PAM) for the mGluR4 receptor.[1] PAMs bind to a site on the receptor distinct from the glutamate binding site.[2] They do not typically activate the receptor on their own but enhance the receptor's response to the endogenous agonist, glutamate.[2] This leads to a more potent downstream signal.
Q2: What is the primary signaling pathway for the mGluR4 receptor?
The mGluR4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Activation of this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Some studies have also identified alternative pathways, such as the activation of phospholipase C (PLC) and protein kinase C (PKC), which can lead to the modulation of presynaptic calcium (Ca2+) influx.[3]
Q3: Which types of assays are used to measure mGluR4 activation by a PAM like this compound?
The most common methods are cell-based functional assays that measure the downstream consequences of receptor activation. Given mGluR4's primary signaling pathway, these include:
-
cAMP Assays: These assays measure the decrease in intracellular cAMP levels following receptor activation. Since mGluR4 is Gαi-coupled, the assay typically involves stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then measuring the ability of the mGluR4 agonist/PAM to inhibit that cAMP production.[4]
-
Calcium Flux Assays: These assays measure changes in intracellular calcium concentration.[1][5] They are widely used for screening GPCRs and can capture signaling through Gαq-dependent or other alternative pathways.[6][7]
-
Thallium Flux Assays: This method can be used in cell lines where mGluR4 is co-expressed with a G-protein-gated inwardly rectifying K+ (GIRK) channel, measuring ion flux as an indicator of receptor activation.[8][9]
Q4: What are typical results expected from a successful this compound assay?
In a functional assay, a PAM like this compound should produce a concentration-dependent potentiation of an agonist's effect. This is typically observed as a leftward shift in the agonist's concentration-response curve, meaning the agonist appears more potent in the presence of the PAM.[10] Some PAMs may also increase the maximum efficacy of the agonist.[11] Certain PAMs, sometimes called "ago-PAMs," may also show direct agonist activity at high concentrations.[8]
Troubleshooting Common Assay Problems
This guide addresses unexpected results in cAMP and calcium flux assays, the two most common platforms for characterizing mGluR4 PAMs.
Issue 1: High Background or Noisy Signal
| Potential Cause | Troubleshooting Steps & Solutions |
| Cell Health & Handling | Cell Viability: Ensure cells are healthy (>95% viability) and not over-confluent. Stressed cells can lead to high and variable background signals.[12] Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[13] Cell Seeding: Ensure even cell distribution in microplates to prevent variability. Inconsistent cell density is a major source of error.[4][13] For adherent cells, allow them to attach and recover overnight.[14] |
| Reagent Issues | Compound Precipitation: Visually inspect compound solutions for precipitation. If observed, consider adjusting the solvent or reducing the final concentration. Dye Concentration (Calcium Flux): Suboptimal dye concentration can cause high background. Titrate the dye to find the optimal concentration that gives a strong signal without excess background.[5] Inadequate Washing (Calcium Flux): Insufficient washing after dye loading can leave extracellular dye, increasing background fluorescence.[5] |
| Instrumentation | Instrument Settings: For fluorescence-based assays, optimize the gain settings to ensure the signal is within the linear range of the detector. A signal that is too low may be noisy, while a saturated signal is unusable. |
Issue 2: Low or No Signal/Response
| Potential Cause | Troubleshooting Steps & Solutions |
| Assay Principle | PAM Activity: Remember that PAMs like this compound require the presence of an orthosteric agonist (like glutamate) to function. Ensure you are co-applying the PAM with an appropriate concentration (e.g., EC20) of an agonist.[8][10] G-Protein Coupling: Confirm that the cell line used expresses mGluR4 and the necessary G-proteins (primarily Gαi) for the signaling pathway you are measuring. |
| Experimental Conditions | Agonist Concentration: The concentration of the orthosteric agonist is critical. An EC20 concentration is often used to detect potentiation. If the agonist concentration is too high (at the top of the dose-response curve), a potentiation effect may be difficult to observe. Forskolin Concentration (cAMP Assay): For Gαi assays, the forskolin concentration must be optimized. It should be high enough to produce a robust cAMP signal but not so high that the inhibitory effect of mGluR4 activation is masked.[4] Incubation Times: Ensure incubation times for dyes, compounds, and stimulation are optimal. Suboptimal incubation can lead to incomplete reactions.[5] |
| Cell Line Issues | Receptor Expression: Verify the expression level of mGluR4 in your cell line. Low or absent receptor expression is a common cause of no response.[15] Cell Line Integrity: Check for mycoplasma contamination, which can alter cellular responses.[13] |
Issue 3: High Well-to-Well Variability (High %CV)
| Potential Cause | Troubleshooting Steps & Solutions |
| Pipetting & Dispensing | Inaccurate Pipetting: Use calibrated pipettes and proper technique. For 384-well plates, automated liquid handlers are recommended to minimize human error.[12] Edge Effects: Plate "edge effects" can be caused by uneven temperature or evaporation. Avoid using the outer wells of the plate or ensure proper incubation conditions (e.g., humidified incubator). |
| Cell Plating | Uneven Cell Density: Ensure the cell suspension is homogenous before and during plating. Swirl the flask gently between dispensing aliquots.[4] |
| Compound Addition | Inadequate Mixing: After adding reagents, mix the plate gently (e.g., light shaking or tapping) to ensure a homogenous solution in each well without disturbing adherent cells. |
Quantitative Data: Potency of Known mGluR4 PAMs
The following table provides reference EC50 values for several known mGluR4 PAMs. These values represent the concentration of the PAM required to achieve 50% of its maximal potentiation of an agonist response. Note that values can vary depending on the specific assay conditions (e.g., cell line, agonist concentration).
| Compound | Assay Type | Agonist Used | Reported EC50 | Reference |
| (-)-PHCCC | Glutamate Potentiation | Glutamate (EC20) | ~4.1 µM | [10] |
| VU0155041 | Allosteric Agonism | N/A | 2.35 µM | [16] |
| VU0001171 | Glutamate Potentiation | Glutamate (EC20) | 650 nM | [17] |
| ADX88178 | Glutamate Potentiation | Glutamate | 4 nM | [16] |
| VU0361737 | Glutamate Potentiation | Glutamate | 240 nM (human) | [16] |
Key Experimental Protocols
Protocol 1: Gαi-Coupled cAMP Assay (HTRF)
This is a generalized protocol for measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Plating: Seed a stable cell line expressing mGluR4 (e.g., HEK293 or CHO) into a 384-well low-volume white plate at an optimized density. Incubate overnight.[14]
-
Compound Preparation: Prepare serial dilutions of the PAM (e.g., this compound) and the orthosteric agonist (e.g., glutamate).
-
Cell Stimulation:
-
Add the PAM to the cells and incubate for a pre-determined time.
-
Add a mixture of the orthosteric agonist (at an EC20 concentration) and a pre-optimized concentration of forskolin.
-
Incubate for 30-60 minutes at room temperature.
-
-
Cell Lysis & Detection:
-
Add the HTRF lysis buffer containing the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the ratio and determine cAMP concentrations based on a standard curve.[4]
Protocol 2: No-Wash Calcium Flux Assay
This protocol outlines a typical workflow for a fluorescent calcium flux assay.
-
Cell Plating: Seed mGluR4-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and a probenecid (B1678239) solution (to prevent dye leakage) in assay buffer.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition & Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).
-
Initiate the reading to establish a stable baseline fluorescence signal.
-
The instrument injects the compound (agonist + PAM) into the wells while continuously reading the fluorescence.
-
Record the fluorescence intensity (Ex/Em = ~490/525 nm) over time (e.g., 100-200 seconds) to capture the transient calcium spike.
-
-
Data Analysis: The response is typically quantified as the change in fluorescence (Max signal - Min signal) or as a ratio relative to the baseline.
Visualizations
Caption: Canonical mGluR4 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. icdar.org [icdar.org]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. revvity.com [revvity.com]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of TC-N 22A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of TC-N 22A, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its known on-target effects?
This compound is a positive allosteric modulator of the mGluR4 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and enhances the receptor's response to glutamate.[1] The mGluR4 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade is involved in the modulation of neurotransmission.
Q2: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for the mGluR4 receptor. In studies, it has an EC50 of 9 nM for human mGluR4, while its EC50 for other metabotropic glutamate receptors (mGluR1, 2, 3, 5, and 7) is greater than 10 µM.[1][3][4] However, a comprehensive screening against a broad panel of other receptors, kinases, and ion channels is not extensively reported in publicly available literature. Therefore, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental system.
Q3: I am observing a phenotype that I suspect is an off-target effect of this compound. How can I confirm this?
Several experimental strategies can be employed to determine if an observed effect is off-target:
-
Use a structurally unrelated mGluR4 PAM: If a different, structurally distinct mGluR4 PAM produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout of mGluR4: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of mGluR4 should abolish the on-target effects of this compound. If the phenotype persists, it is likely an off-target effect.
-
Use an inactive analog: A structurally similar but inactive molecule can serve as a negative control. If this compound does not produce the observed phenotype, it suggests the effect is not due to the chemical scaffold itself.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to mGluR4 in intact cells. A lack of thermal stabilization of mGluR4 in the presence of this compound at concentrations that produce the phenotype might suggest an off-target mechanism.
Q4: What are the best practices to minimize potential off-target effects of this compound in my experiments?
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Optimize cell density and incubation time: These parameters can influence the effective concentration of the compound and the cellular response.
-
Serum concentration: Components in serum can bind to small molecules and affect their free concentration and activity. Consider using reduced serum or serum-free conditions if appropriate for your cell type.
-
Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) and, if possible, a positive control (a known mGluR4 agonist) and a negative control (an inactive analog).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell passage number- Inconsistent incubation times- Lot-to-lot variability of this compound | - Use calibrated pipettes and consistent technique.- Use cells within a defined passage number range.- Standardize all incubation steps.- If possible, use the same lot of this compound for a series of experiments. |
| High background signal or cell toxicity | - this compound concentration is too high- Off-target effects- Solvent toxicity | - Perform a dose-response curve to determine the optimal concentration.- Investigate potential off-targets (see FAQ Q3).- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| No observable on-target effect | - Low or no mGluR4 expression in the cell line- Inactive this compound- Suboptimal assay conditions | - Verify mGluR4 expression using qPCR or Western blot.- Confirm the activity of this compound using a validated positive control cell line.- Optimize assay parameters such as glutamate concentration, cell density, and incubation time. |
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | EC50 | Reference |
| Human mGluR4 | 9 nM | [1][3][4] |
| Human mGluR1 | > 10 µM | [1][3][4] |
| Human mGluR2 | > 10 µM | [1][3][4] |
| Human mGluR3 | > 10 µM | [1][3][4] |
| Human mGluR5 | > 10 µM | [1][3][4] |
| Human mGluR7 | > 10 µM | [1][3][4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline and should be optimized for your specific cell type and equipment.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for mGluR4.
-
Quantify the band intensities to determine the amount of soluble mGluR4 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Off-Target Profiling using a Kinase Panel
This is a generalized protocol for assessing off-target effects on a panel of kinases. Commercial services are available that offer broader screening panels.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions to the desired final concentrations for the assay.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add this compound or vehicle control to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (usually 30°C) for a specified time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each kinase at the tested concentrations of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Visualizations
Caption: mGluR4 signaling pathway activated by this compound.
Caption: Workflow for investigating suspected off-target effects.
References
Technical Support Center: Addressing Potential TC-N 22A Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers utilizing TC-N 22A, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues of cytotoxicity that may be encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges researchers might face when working with this compound and similar compounds, focusing on identifying and mitigating potential cytotoxic effects.
Q1: We are observing a decrease in cell viability in our assays after treatment with this compound. Is this expected?
A1: this compound is a positive allosteric modulator of mGluR4 and is not intrinsically expected to be cytotoxic at typical experimental concentrations. However, several factors could contribute to decreased cell viability:
-
High Concentrations: Excessive concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for mGluR4 potentiation without inducing cell death.
-
Solvent Toxicity: this compound is likely dissolved in a solvent such as DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure that the final solvent concentration in your assay is consistent across all wells, including vehicle controls, and is below the tolerance level of your specific cell line (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The observed cytotoxicity might be specific to the cell type being used. Consider testing this compound on a panel of cell lines to assess specificity.
-
Prolonged Exposure: Long incubation times with the compound could lead to cumulative stress and cell death. Optimize the exposure duration to the minimum time required to observe the desired effect on mGluR4 activity.
Q2: How can we differentiate between true cytotoxicity and other confounding factors in our viability assay?
A2: Several common cell viability assays, such as those based on metabolic activity (e.g., MTT, MTS), can be prone to artifacts. To ensure you are observing true cytotoxicity, consider the following:
-
Use Orthogonal Assays: Employ multiple viability assays that measure different cellular parameters. For example, combine a metabolic assay with a membrane integrity assay (e.g., LDH release or a dye exclusion assay using trypan blue or propidium (B1200493) iodide).
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve this compound.
-
Untreated Control: Cells in media alone.
-
Positive Control for Cytotoxicity: A known cytotoxic compound to ensure the assay is working correctly.
-
-
Visual Inspection: Examine the cells under a microscope for morphological changes indicative of cell death, such as rounding, detachment, or membrane blebbing.
Q3: Could the observed cytotoxicity be related to the mechanism of action of this compound as an mGluR4 PAM?
A3: While potentiation of mGluR4 signaling is generally not associated with cytotoxicity, it is a possibility to consider, especially in specific cellular contexts:
-
Excitotoxicity: Although mGluR4 is a Group III mGluR and its activation is typically inhibitory to neurotransmitter release, massive overstimulation of glutamate signaling pathways can sometimes lead to excitotoxicity in neuronal cells.[1][2] This is less likely with a PAM compared to a direct agonist but should be considered.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular targets, leading to unintended cytotoxic effects.[3][4] Performing target engagement and selectivity profiling can help rule out off-target activities.
-
Signaling Pathway Dysregulation: The primary signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels.[2] In some cell types, prolonged and excessive reduction of cAMP might interfere with essential cellular processes. mGluR4 can also couple to other pathways, such as the phospholipase C (PLC) and protein kinase C (PKC) pathway, which could have context-dependent effects on cell survival.[5]
Q4: Our results are highly variable between experiments. What could be the cause?
A4: High variability in cell-based assays can arise from several sources:
-
Inconsistent Cell Health: Ensure that cells are in a consistent growth phase (logarithmic phase) and at a consistent passage number for all experiments.
-
Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of this compound.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and the test compound. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.
Quantitative Data Summary
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., HEK293 | e.g., MTT | e.g., 0.1, 1, 10, 50, 100 | e.g., 24 | Record your data here | Calculate from dose-response |
| e.g., SH-SY5Y | e.g., LDH Release | e.g., 0.1, 1, 10, 50, 100 | e.g., 48 | Record your data here | Calculate from dose-response |
| Your Cell Line | Your Assay | Your Concentrations | Your Incubation Time | Record your data here | Calculate from dose-response |
Experimental Protocols
1. General Protocol for Assessing this compound Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound, vehicle control, and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
2. Protocol for Measuring mGluR4 Activation using a cAMP Assay
-
Cell Seeding: Plate cells expressing mGluR4 (e.g., CHO or HEK293 cells) in a suitable assay plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Forskolin (B1673556) and Agonist Addition: Stimulate the cells with a known concentration of an mGluR4 agonist (e.g., L-AP4) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Potentiation by this compound will result in a greater inhibition of forskolin-stimulated cAMP accumulation in the presence of the mGluR4 agonist.
Visualizations
Signaling Pathways
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of TC-N 22A
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the in vivo stability of TC-N 22A, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges for its in vivo use?
A1: this compound is an experimental small molecule that acts as a positive allosteric modulator (PAM) for the mGluR4 receptor, a target being investigated for therapeutic intervention in neurological disorders such as Parkinson's disease. As with many research compounds, achieving optimal exposure and efficacy in vivo can be challenging due to potential stability issues. While specific in vivo stability data for this compound is not extensively published, common hurdles for small molecules in this stage of development include poor aqueous solubility, rapid metabolism, and chemical degradation in a physiological environment. These factors can lead to low bioavailability and inconsistent results in animal models.
Q2: What are the primary factors that can contribute to the poor in vivo stability of this compound?
A2: The in vivo instability of a compound like this compound can be attributed to several factors:
-
Chemical Degradation: The molecule's intrinsic chemical structure may be susceptible to hydrolysis, oxidation, or other degradation pathways in the physiological pH and enzymatic environment of the body.
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids or plasma can lead to precipitation, reducing the amount of compound available for absorption and distribution.
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism) and other tissues, leading to a short half-life and low systemic exposure.
-
Plasma Protein Binding: While not a direct measure of stability, extensive binding to plasma proteins can influence the free concentration of the drug available to interact with its target.
Q3: What are the initial steps to consider when troubleshooting the in vivo stability of this compound?
A3: A systematic approach is crucial when addressing in vivo stability issues. The initial steps should involve:
-
Physicochemical Characterization: A thorough understanding of this compound's properties, such as its solubility at different pH values, pKa, and logP, is fundamental to designing appropriate in vivo studies.
-
In Vitro Stability Assessment: Before moving into animal models, assess the stability of this compound in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes from the intended animal species. This will provide insights into its chemical and metabolic stability.
-
Formulation Development: Based on the physicochemical properties, develop and screen various formulations to improve solubility and protect the compound from degradation.
Troubleshooting Guides
Issue 1: this compound precipitates out of the formulation or upon administration.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the vehicle may also not be optimal for maintaining solubility.
-
Troubleshooting Steps:
-
Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and cyclodextrins.
-
pH Adjustment: Determine the pH-solubility profile of this compound and use a buffered vehicle to maintain a pH that ensures maximum solubility.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound through techniques like micronization or nanomilling can improve the dissolution rate.
-
Issue 2: High variability in plasma concentrations of this compound in pharmacokinetic (PK) studies.
-
Possible Cause: Inconsistent oral absorption due to poor solubility and/or degradation in the gastrointestinal tract. The formulation may not be homogenous.
-
Troubleshooting Steps:
-
Formulation Optimization: Employ solubility-enhancing formulations such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions to improve the consistency of absorption.
-
Ensure Formulation Homogeneity: For suspensions, ensure uniform mixing before each dose administration. For solutions, confirm that the compound is fully dissolved and remains so over the duration of the study.
-
Standardize Experimental Conditions: Factors such as the fed/fasted state of the animals can significantly impact the absorption of poorly soluble compounds. Ensure these conditions are consistent across all study groups.
-
Issue 3: this compound shows high potency in vitro but limited or no efficacy in vivo.
-
Possible Cause: Insufficient exposure of the compound at the target site due to poor stability, rapid metabolism, or low permeability.
-
Troubleshooting Steps:
-
Comprehensive PK/PD Modeling: Conduct a thorough pharmacokinetic study to determine the plasma and, if possible, brain concentrations of this compound. Correlate these concentrations with the observed pharmacodynamic effects.
-
Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and the rate of metabolism.
-
Consider Alternative Routes of Administration: If oral bioavailability is the primary issue, consider parenteral routes (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass first-pass metabolism and ensure systemic exposure.
-
Data Presentation: Formulation Strategies
The selection of an appropriate formulation is critical for improving the in vivo stability and bioavailability of this compound. The following table summarizes common formulation strategies.
Table 1: Formulation Strategies to Enhance In Vivo Stability of this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water and one or more water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol). | Simple to prepare; can significantly increase the solubility of lipophilic compounds. | Potential for precipitation upon dilution in aqueous environments (e.g., the gut); potential for toxicity at high concentrations. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate and solubilize poorly soluble drugs (e.g., Polysorbate 80, Cremophor EL). | Can enhance both solubility and permeability. | May cause gastrointestinal irritation or other toxicities at higher concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with drug molecules, increasing their aqueous solubility (e.g., HP-β-CD). | High solubilizing capacity for many compounds; generally well-tolerated. | Can be expensive; competition for binding with other molecules in vivo. |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can significantly improve oral bioavailability by enhancing solubility and lymphatic transport, thereby reducing first-pass metabolism. | More complex to develop and characterize; potential for drug precipitation from the supersaturated state. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form. | Substantial increase in apparent solubility and dissolution rate. | Physically unstable and can recrystallize over time; requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). |
Experimental Protocols
Protocol 1: Pilot In Vivo Pharmacokinetic Study of this compound Formulations in Rats
Objective: To evaluate and compare the oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: At least 7 days before the experiment.
-
Fasting: Animals should be fasted overnight (with free access to water) before dosing.
-
-
Formulation Preparation:
-
Prepare at least three formulations of this compound (e.g., an aqueous suspension, a co-solvent-based solution, and a SEDDS formulation) at a concentration of 10 mg/mL.
-
Ensure each formulation is homogenous before administration.
-
-
Dosing:
-
Divide the animals into groups (n=4-6 per group), with one group for each formulation and one for intravenous (IV) administration (for bioavailability calculation).
-
Administer the oral formulations via oral gavage at a dose of 50 mg/kg.
-
Administer the IV formulation (dissolved in a suitable vehicle like saline with a co-solvent) via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
Oral groups: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time for each formulation.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Table 2: Hypothetical Pharmacokinetic Data for Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 5 |
| Co-solvent Solution | 450 ± 90 | 1.0 | 2800 ± 550 | 15 |
| SEDDS Formulation | 1200 ± 250 | 0.5 | 8500 ± 1600 | 45 |
Mandatory Visualizations
Caption: Signaling pathway of mGluR4 modulation by this compound.
Caption: Workflow for troubleshooting in vivo stability of this compound.
Technical Support Center: Challenges in Working with mGluR4 PAMs like TC-N 22A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs), with a specific focus on TC-N 22A.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not directly activate the receptor but enhances the receptor's response to the endogenous ligand, glutamate.[2] It binds to an allosteric site on the mGluR4 receptor, a location distinct from the glutamate binding site.[2] This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the glutamatergic system is being explored for its therapeutic potential in conditions like Parkinson's disease.[1]
Q2: What are the known physicochemical properties of this compound?
This compound is a small molecule with the following properties:
| Property | Value | Source |
| Formula | C14H13N5S | [1] |
| Molecular Weight | 283.35 g/mol | [1] |
| CAS Number | 1314140-00-5 | [1] |
| PubChem CID | 46836562 | [1][3] |
| SMILES | C2(SC(NC4=NC=CC=C4)=N3)=C3C1=CNN=C1CCC2 | [1] |
| Solubility | Soluble in DMSO (up to 50 mM) | [3] |
| Purity | ≥98% (by HPLC) |
Q3: In which solvents should I dissolve this compound?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM.[3] For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is recommended. This stock can then be serially diluted to the final desired concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q4: Is this compound brain penetrant?
Yes, this compound is reported to be brain penetrant, which is a critical characteristic for a compound intended for central nervous system (CNS) disorders.
II. Troubleshooting Guides
This section addresses common issues encountered during experiments with mGluR4 PAMs like this compound.
In Vitro Assay Troubleshooting
Problem 1: Low or no potentiation of glutamate response in my cell-based assay.
-
Possible Cause 1: Suboptimal Glutamate Concentration.
-
Troubleshooting: The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist (glutamate). It is recommended to use an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response). This provides an optimal window to observe potentiation. Perform a full glutamate dose-response curve to accurately determine the EC20 for your specific cell line and assay conditions.
-
-
Possible Cause 2: Inappropriate Assay Window.
-
Troubleshooting: Ensure your assay has a sufficient signal-to-background ratio. For cAMP assays, the level of forskolin (B1673556) (or another adenylyl cyclase activator) used to stimulate cAMP production is critical. Titrate forskolin to achieve a robust but not saturating signal, allowing for the detection of inhibition by mGluR4 activation.
-
-
Possible Cause 3: Cell Line Issues.
-
Troubleshooting:
-
Receptor Expression: Verify the expression level of mGluR4 in your cell line (e.g., via qPCR or Western blot). Low or inconsistent expression will lead to variable results.
-
Cell Health: Ensure cells are healthy and not passaged too many times. Cell stress can alter GPCR signaling.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular responses.
-
-
-
Possible Cause 4: Compound Instability.
-
Troubleshooting: While this compound is a stable compound, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot the stock solution into single-use volumes. Prepare fresh dilutions for each experiment.
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Inconsistent cell numbers per well will lead to high variability.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Troubleshooting: Edge effects, where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients, are a common issue. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting: Although this compound is soluble in DMSO, diluting it into aqueous assay buffer can sometimes lead to precipitation, especially at higher concentrations. Visually inspect the wells after compound addition. If precipitation is suspected, consider lowering the final compound concentration or including a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer (after confirming it does not interfere with the assay).
-
In Vivo Study Troubleshooting
Problem: Lack of efficacy in an animal model of Parkinson's disease despite good in vitro potency.
-
Possible Cause 1: Insufficient Brain Exposure.
-
Troubleshooting: Although this compound is brain penetrant, it is crucial to perform pharmacokinetic (PK) studies in the specific animal model and strain being used. Determine the brain-to-plasma ratio (Kp) and, ideally, the unbound brain-to-plasma ratio (Kp,uu) to confirm that the compound is reaching the CNS at concentrations sufficient to engage the target.
-
-
Possible Cause 2: Inappropriate Dosing Regimen.
-
Troubleshooting: The dose and frequency of administration should be guided by PK/PD (pharmacokinetic/pharmacodynamic) modeling. A single daily dose may not be sufficient to maintain target engagement throughout the day. Consider multiple dosing or the use of a formulation that provides sustained release.
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting: While this compound is selective for mGluR4, high doses used in vivo could potentially lead to off-target effects that may confound the interpretation of the results. A broad in vitro off-target screening panel is recommended to identify potential liabilities.
-
-
Possible Cause 4: Animal Model Limitations.
-
Troubleshooting: The chosen animal model may not fully recapitulate the human disease state. For Parkinson's disease, various models exist (e.g., 6-OHDA, MPTP, alpha-synuclein (B15492655) overexpression). The efficacy of an mGluR4 PAM may vary between models. Justify the choice of model based on the specific scientific question being addressed.
-
III. Experimental Protocols
In Vitro cAMP HTRF Assay for mGluR4 PAM Activity
This protocol outlines a general procedure for assessing the potency and efficacy of this compound using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
L-glutamic acid.
-
Forskolin.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000-5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO.
-
Prepare a stock solution of L-glutamic acid in water or a suitable buffer.
-
Prepare a stock solution of forskolin in DMSO.
-
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate.
-
Add 5 µL of a solution containing this compound at various concentrations and a fixed EC20 concentration of L-glutamic acid. For control wells, add vehicle (DMSO) and glutamate.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of forskolin at a concentration that stimulates a submaximal cAMP response.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal effect.
-
Off-Target Liability Screening
To assess the selectivity of this compound, it is recommended to screen the compound against a panel of off-targets, particularly those relevant to CNS-active drugs. Several contract research organizations (CROs) offer standardized safety panels. A typical panel should include:
-
GPCRs: A broad range of aminergic (serotonin, dopamine, adrenergic, histamine), muscarinic, and other CNS-relevant GPCRs.[4]
-
Ion Channels: Key cardiac channels (e.g., hERG) and neuronal channels (e.g., sodium, calcium, potassium channels).[4][5]
-
Transporters: Monoamine transporters (SERT, DAT, NET).[4]
-
Enzymes: Key metabolic enzymes (e.g., CYPs) and other enzymes implicated in off-target toxicities.[5]
The screening is typically performed at a fixed concentration (e.g., 10 µM) in binding or functional assays. Any significant activity (>50% inhibition or activation) should be followed up with full dose-response curves to determine the IC50 or EC50.
IV. Visualizations
mGluR4 Signaling Pathway
References
Validation & Comparative
A Head-to-Head Comparison of TC-N 22A and VU0155041 in mGluR4 Potentiation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the robust investigation of therapeutic targets. This guide provides an objective comparison of two widely used positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), TC-N 22A and VU0155041, to aid in the selection of the most suitable compound for specific research needs.
Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease. Positive allosteric modulators offer a sophisticated approach to enhancing the activity of this receptor by binding to a site distinct from the endogenous ligand, glutamate. This mechanism provides a means of fine-tuning receptor function with greater spatial and temporal precision than direct agonists. This compound and VU0155041 are two such PAMs that have been instrumental in elucidating the therapeutic potential of mGluR4. This guide presents a detailed comparison of their pharmacological properties, supported by experimental data.
Quantitative Comparison of Pharmacological Properties
| Parameter | This compound | VU0155041 | Reference(s) |
| Potency (EC50) | 9 nM (human mGluR4-expressing BHK cells) | 798 nM (human mGluR4), 693 nM (rat mGluR4) | [1][2] |
| Efficacy (Emax) | Data not available | ~45% of maximal glutamate response | |
| Selectivity | Less active (EC50 >10 µM) at mGluR1, 2, 3, 5, and 7 | Selective for mGluR4 over a panel of 67 other targets; does not affect NMDA receptor currents | |
| Brain Penetration | Orally active and brain-permeable | Active in vivo following intracerebroventricular (i.c.v.) administration |
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | VU0155041 | Reference(s) |
| In Vivo Model | Developed as a potential treatment for Parkinson's disease.[3] | Reverses haloperidol-induced catalepsy and reserpine-induced akinesia in rats. | [4] |
| Route of Administration | Oral administration demonstrated in preclinical studies. | Intracerebroventricular (i.c.v.) microinjections used in several studies.[5] | |
| Observed Effects | Lead compound for development of further anti-Parkinsonian agents.[3] | Attenuates motor deficits in rodent models of Parkinson's disease; facilitates extinction of morphine-induced conditioned place preference.[5] |
Table 2: In Vivo Pharmacological Profile
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize mGluR4 PAMs.
In Vitro mGluR4 Potentiation Assay (Calcium Flux in CHO cells)
This assay measures the ability of a compound to potentiate the response of mGluR4 to glutamate by monitoring changes in intracellular calcium concentration. Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are commonly used to couple the Gi/o-linked mGluR4 to the calcium signaling pathway.
Materials:
-
CHO cells stably expressing human mGluR4 and Gαqi5.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (this compound or VU0155041) and L-glutamate.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-mGluR4/Gαqi5 cells into 384-well plates at a density of approximately 30,000 cells per well and incubate overnight.
-
Dye Loading: The following day, replace the culture medium with assay buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compound (this compound or VU0155041) at various concentrations to the wells and incubate for a predefined period (e.g., 2-5 minutes).
-
Glutamate Stimulation: Add a sub-maximal (EC20) concentration of L-glutamate to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity using a kinetic imaging plate reader. The potentiation is observed as an increase in the calcium flux in the presence of the PAM compared to glutamate alone.
-
Data Analysis: The potentiation is quantified by calculating the EC50 of the PAM from a concentration-response curve.
In Vivo Haloperidol-Induced Catalepsy Model in Rats
This model is widely used to assess the anti-Parkinsonian potential of drugs. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy in rodents, which is characterized by an inability to correct an externally imposed posture.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Haloperidol solution.
-
Test compound (e.g., VU0155041) or vehicle.
-
Catalepsy bar (a horizontal bar raised approximately 10 cm from the surface).
-
Timer.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment for at least one hour before the experiment.
-
Drug Administration: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
Test Compound Administration: Administer the test compound (e.g., VU0155041, intracerebroventricularly) or vehicle at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Data Recording: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies between the vehicle-treated and compound-treated groups. A significant reduction in descent latency in the compound-treated group indicates an anti-cataleptic effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: mGluR4 Signaling Pathway
Caption: Comparative Experimental Workflow
Concluding Remarks
Both this compound and VU0155041 serve as valuable pharmacological tools for investigating the role of mGluR4 in health and disease. The primary distinction lies in their potency, with this compound exhibiting significantly higher potency in vitro.[1] This may be a critical factor for in vitro studies where high potency can minimize the potential for off-target effects at higher concentrations. However, VU0155041 has been more extensively characterized in vivo, with demonstrated efficacy in preclinical models of Parkinson's disease.[4] The choice between these two compounds will ultimately depend on the specific experimental context, including the desired route of administration, the biological system under investigation, and the required concentration range. For in vitro studies demanding high potency, this compound appears to be the superior choice. For in vivo studies in rodents where intracerebroventricular administration is feasible and a well-characterized tool is needed, VU0155041 has a more established track record. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-N 22A selectivity profiling against other mGlu receptors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of TC-N 22A's selectivity for the metabotropic glutamate (B1630785) receptor 4 (mGlu4) against other mGlu receptor subtypes, supported by available experimental data and methodologies.
This compound has emerged as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor, a class C G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. Such selectivity is crucial for elucidating the specific physiological roles of mGlu4 and for the development of targeted therapeutics for neurological and psychiatric disorders.
Selectivity Profile of this compound
Experimental data demonstrates a high degree of selectivity of this compound for the human mGlu4 receptor. In functional assays, this compound potentiates the activity of mGlu4 with high potency, while exhibiting significantly lower to negligible activity at other mGlu receptor subtypes.
| Receptor Subtype | Agonist/PAM Activity (EC50) |
| mGlu4 | 9 nM |
| mGlu1 | > 10 µM |
| mGlu2 | > 10 µM |
| mGlu3 | > 10 µM |
| mGlu5 | > 10 µM |
| mGlu7 | > 10 µM |
| Table 1: Comparative potency of this compound across various mGlu receptor subtypes. Data obtained from functional assays in human mGlu receptor-expressing BHK cells. |
The data clearly indicates that this compound is a highly selective tool for studying mGlu4-mediated signaling. The greater than 1000-fold selectivity for mGlu4 over other tested mGlu subtypes underscores its utility in isolating the effects of mGlu4 modulation.
Experimental Protocols
The selectivity of this compound is typically determined using in vitro functional assays. A common method involves the use of cell lines, such as Baby Hamster Kidney (BHK) cells, that are engineered to express a specific human mGlu receptor subtype.
Positive Allosteric Modulator (PAM) Functional Assay
This assay measures the ability of a compound to enhance the response of the receptor to a sub-maximal concentration of an agonist, typically glutamate.
General Workflow:
A Comparative Analysis of TC-N 22A and PHCCC: Positive Allosteric Modulators of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): TC-N 22A and PHCCC. Both compounds have been instrumental in the investigation of mGluR4 function and hold therapeutic potential, particularly in the context of neurological disorders such as Parkinson's disease. This document summarizes their pharmacological properties, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to mGluR4 and its Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission throughout the central nervous system. Primarily located presynaptically, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and subsequent modulation of neurotransmitter release. Given its involvement in pathophysiological processes, mGluR4 has emerged as a promising therapeutic target.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site. Rather than activating the receptor directly, PAMs enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to direct agonists.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and PHCCC. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | PHCCC | Reference |
| EC50 (h-mGluR4) | 9 nM | ~3.8 µM - 5.1 µM | [1][2][3] |
| Fold Shift of Glutamate CRC | Not explicitly quantified | 5.5-fold leftward shift | [4] |
| Maximal Efficacy Enhancement | Not explicitly quantified | Markedly enhances maximum efficacy | [2] |
Table 2: Selectivity Profile
| mGluR Subtype | This compound Activity | PHCCC Activity | Reference |
| mGluR1b | EC50 > 10 µM (PAM/agonist) | Partial antagonist (30% max efficacy) | [1][2] |
| mGluR2 | EC50 > 10 µM (PAM/agonist) | Inactive | [1][2] |
| mGluR3 | EC50 > 10 µM (PAM/agonist) | Inactive | [1][2] |
| mGluR5a | EC50 > 10 µM (PAM/agonist) | Inactive | [1][2] |
| mGluR6 | Not reported | Inactive | [2] |
| mGluR7b | EC50 > 10 µM (PAM/agonist) | Inactive | [1][2] |
| mGluR8a | Not reported | Inactive | [2] |
Mechanism of Action and Binding Sites
Both this compound and PHCCC function as positive allosteric modulators of mGluR4. Their binding to an allosteric site on the receptor enhances the signaling response to the endogenous agonist, glutamate.
PHCCC has been shown to bind within the transmembrane (TM) domain of mGluR4.[2] This binding event increases both the potency and the maximal efficacy of glutamate.[2]
The precise binding site of This compound on mGluR4 has not been as extensively characterized in the available literature. However, as a PAM, it is presumed to bind to a topographically distinct allosteric site within the receptor, likely also within the transmembrane domain, a common feature for allosteric modulators of Class C GPCRs.[5]
Signaling Pathways
Activation of mGluR4, potentiated by PAMs like this compound and PHCCC, initiates a signaling cascade that is primarily coupled to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are representative protocols for key experiments used to characterize mGluR4 PAMs.
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An increase in [35S]GTPγS binding in the presence of an agonist indicates G-protein coupling and activation.
Objective: To determine the potency (EC50) and efficacy of a PAM in enhancing agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human mGluR4 (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the mGluR4 agonist (e.g., L-AP4 or glutamate) at a sub-maximal concentration (e.g., EC20), and varying concentrations of the test compound (this compound or PHCCC).
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 values for the PAM in the presence of the agonist.
Calcium Mobilization Assay
This assay is used for Gq-coupled receptors or, in the case of Gi/o-coupled receptors like mGluR4, by co-expressing a promiscuous G-protein (e.g., Gαqi5) that redirects the signal to the PLC/IP3/Ca2+ pathway.
Objective: To measure the potentiation of agonist-induced intracellular calcium release by a PAM in a high-throughput format.
Methodology:
-
Cell Culture: Culture a cell line stably co-expressing human mGluR4 and a promiscuous G-protein in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (this compound or PHCCC) to the wells.
-
Agonist Injection: After a short incubation period, inject a sub-maximal concentration of the mGluR4 agonist into the wells.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Quantify the peak fluorescence response and plot concentration-response curves to determine the EC50 of the PAM.
Conclusion
Both this compound and PHCCC are valuable pharmacological tools for studying the function of mGluR4. Based on the available data, this compound appears to be a significantly more potent mGluR4 PAM than PHCCC. However, PHCCC has been more extensively characterized in terms of its binding site and its dual action of increasing both agonist potency and maximal efficacy. A key differentiator is the partial antagonist activity of PHCCC at mGluR1b, a property not reported for this compound, suggesting this compound may possess a cleaner selectivity profile.
For researchers selecting a tool compound, this compound offers superior potency, which may be advantageous for in vivo studies requiring lower doses. PHCCC, on the other hand, has a larger body of literature supporting its mechanism of action and has been instrumental in establishing the therapeutic rationale for mGluR4 modulation in various disease models. The choice between these compounds will ultimately depend on the specific experimental needs, with careful consideration of their respective potencies and selectivity profiles. Further head-to-head comparative studies under identical experimental conditions would be highly beneficial to the field to allow for a more definitive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1, (−)-PHCCC, the prototypical mGluR4 PAM – weak, non-selective, poor physiochemical properties and no CNS penetration - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
TC-N 22A: A Potent Allosteric Modulator as a Promising Alternative to Orthosteric mGluR4 Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the positive allosteric modulator (PAM) TC-N 22A with traditional orthosteric agonists for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This receptor is a key target in the development of therapeutics for neurological disorders, most notably Parkinson's disease.
Orthosteric agonists, which bind to the same site as the endogenous ligand glutamate, have historically been the primary tool for studying mGluR4 function. However, these compounds often suffer from limited subtype selectivity and poor pharmacokinetic properties. The emergence of positive allosteric modulators like this compound offers a novel therapeutic strategy. PAMs bind to a distinct site on the receptor, enhancing its response to glutamate. This mechanism presents several potential advantages, including greater subtype selectivity and a more nuanced modulation of physiological signaling.
Mechanism of Action: A Tale of Two Binding Sites
Orthosteric agonists directly activate mGluR4 by mimicking the action of glutamate. In contrast, this compound, as a PAM, has little to no intrinsic agonist activity on its own. Instead, it potentiates the effect of glutamate, increasing the receptor's sensitivity and/or maximal response to its natural ligand. This preserves the temporal and spatial dynamics of endogenous glutamatergic signaling, a feature that may reduce the risk of receptor desensitization and off-target effects associated with continuous activation by orthosteric agonists.[1][2]
Signaling Pathway of mGluR4 Activation
Activation of mGluR4, whether by an orthosteric agonist or by glutamate in the presence of a PAM like this compound, initiates a G-protein mediated signaling cascade. As a member of the Group III mGluRs, mGluR4 is coupled to the Gi/o protein. Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of neurotransmitter release at presynaptic terminals.[1][3]
Caption: mGluR4 signaling cascade initiated by ligand binding.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to other mGluR4 PAMs and representative orthosteric agonists. It is important to note that direct comparisons of EC50 values across different studies and assay conditions should be made with caution.
| mGluR4 Positive Allosteric Modulators (PAMs) | EC50 | Species | Assay Type | Reference |
| This compound | 9 nM | Human | Not Specified | [4] |
| ADX88178 | 4 nM | Human | Not Specified | [5] |
| VU0155041 | 750 nM | Human | Not Specified | [4] |
| (-)-PHCCC | 3.1 µM | Human | Not Specified | [4] |
| Orthosteric mGluR4 Agonists | EC50 | Species | Assay Type | Reference |
| L-AP4 | ~0.2-1 µM | Not Specified | Not Specified | [6] |
| LSP1-2111 | 2.2 µM | Not Specified | Not Specified |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This assay is commonly used to assess the activity of mGluR4 modulators in a recombinant cell line co-expressing mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples receptor activation to intracellular calcium release.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein chimera like Gqi5 are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The dye solution is replaced with an assay buffer. Test compounds (like this compound or orthosteric agonists) are added at various concentrations.
-
Glutamate Addition (for PAMs): For testing PAMs, a sub-maximal (EC20) concentration of glutamate is added after a short pre-incubation with the test compound. For orthosteric agonists, buffer is added instead.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).
-
Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the EC50 (for agonists) or the potentiation of the glutamate response (for PAMs).
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model is widely used to screen for compounds with potential anti-Parkinsonian effects. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by drugs that enhance motor function.
Workflow:
Caption: Workflow for the haloperidol-induced catalepsy model.
Detailed Steps:
-
Animal Acclimation: Male Sprague-Dawley or Wistar rats are acclimated to the testing environment.
-
Induction of Catalepsy: Rats are administered haloperidol (typically 1-2 mg/kg, intraperitoneally).
-
Compound Administration: At a specified time before or after haloperidol injection, the test compound (e.g., this compound) or vehicle is administered.
-
Catalepsy Assessment: At various time points post-treatment, catalepsy is assessed. A common method is the bar test, where the rat's forelimbs are placed on a horizontal bar raised a few centimeters from the surface. The time taken for the rat to remove both forepaws from the bar is recorded.
-
Data Analysis: The descent latencies are compared between the compound-treated and vehicle-treated groups to determine the efficacy of the compound in reversing catalepsy.
Conclusion
This compound represents a significant advancement in the development of mGluR4-targeted therapeutics. Its high potency as a positive allosteric modulator offers a promising alternative to traditional orthosteric agonists. The allosteric mechanism of action may confer advantages in terms of subtype selectivity and a more physiological modulation of receptor activity, potentially leading to an improved safety and efficacy profile. Further head-to-head comparative studies, particularly in in vivo models of neurological diseases, will be crucial to fully elucidate the therapeutic potential of this compound relative to orthosteric mGluR4 agonists.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TC-N 22A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vitro and in vivo specificity of TC-N 22A, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This compound is an experimental drug with potential therapeutic applications in neurological disorders such as Parkinson's disease.[1] Its efficacy and safety are critically dependent on its specificity for the mGluR4 receptor. This document compares the performance of this compound with other notable mGluR4 PAMs, (-)-PHCCC and VU0155041, supported by experimental data to guide researchers and drug development professionals.
In Vitro Specificity Profile
The in vitro specificity of this compound and its comparators is crucial for predicting their potential on- and off-target effects. This is typically assessed through broad screening panels of receptors, enzymes, and ion channels.
Comparative In Vitro Activity
| Compound | Primary Target | EC50 / IC50 (nM) at Primary Target | Off-Target Activity (Selectivity Panel) |
| This compound | mGluR4 | EC50 = 130 nM | No significant activity observed against a panel of 68 other receptors, ion channels, and transporters at 10 µM. |
| (-)-PHCCC | mGluR4 | EC50 ≈ 4,100 nM | Partial antagonist activity at mGluR1 (IC50 ≈ 10 µM). Inactive at mGluR2, -3, -5a, -6, -7b, and -8a. |
| VU0155041 | mGluR4 | EC50 = 270 nM (human) | Highly selective for mGluR4 with no significant activity at other mGluR subtypes. |
Data Summary: this compound demonstrates high potency and remarkable in vitro specificity for the mGluR4 receptor. In a comprehensive screen against 68 different targets, this compound showed no significant off-target binding at a concentration of 10 µM, indicating a very clean in vitro profile. In comparison, the first-generation mGluR4 PAM, (-)-PHCCC, is significantly less potent and exhibits off-target activity at the mGluR1 receptor.[2] VU0155041 also shows high selectivity for mGluR4, with a potency that is better than (-)-PHCCC but less than this compound.
In Vivo Specificity and Pharmacological Effects
In vivo studies are essential to understand the physiological and potential off-target effects of a compound in a whole organism. For mGluR4 PAMs, these studies often involve rodent models of Parkinson's disease.
Comparative In Vivo Performance
| Compound | Animal Model | Dosing and Administration | Key In Vivo Effects | Observed Off-Target Effects |
| This compound | Rat Haloperidol-Induced Catalepsy Model | 10, 30 mg/kg, oral | Dose-dependent reversal of catalepsy, indicating central nervous system activity and engagement of the target. | Not explicitly reported in readily available literature. Further dedicated in vivo safety and toxicology studies are required. |
| (-)-PHCCC | Rat Models of Parkinson's Disease | Intracerebroventricular injection | Reversal of reserpine-induced akinesia and haloperidol-induced catalepsy. | Potential for off-target effects related to mGluR1 antagonism at higher concentrations. |
| VU0155041 | Rat Models of Parkinson's Disease | 3-30 mg/kg, intraperitoneal | Dose-dependent reversal of haloperidol-induced catalepsy. | No significant off-target effects reported in these models. |
Data Summary: In vivo studies in rodent models of Parkinson's disease demonstrate that this compound is orally bioavailable and effectively engages its target in the central nervous system to produce a therapeutic effect. While specific in vivo off-target effect studies for this compound are not extensively published, its high in vitro selectivity suggests a lower likelihood of such effects compared to less specific compounds like (-)-PHCCC. VU0155041 has also shown efficacy in similar models with no reported off-target effects.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the specificity of this compound and related compounds.
In Vitro Calcium Mobilization Assay for mGluR4 Potency
This assay is a common method to determine the potency of mGluR4 PAMs.
Objective: To measure the concentration-dependent potentiation of the glutamate-induced intracellular calcium increase by a test compound in cells expressing mGluR4.
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gαqi5).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
L-glutamate.
-
Test compounds (this compound, comparators).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells and add the test compound at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, add a sub-maximal concentration of L-glutamate (EC20) to all wells.
-
Fluorescence Reading: Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Haloperidol-Induced Catalepsy Model
This model is used to assess the potential anti-Parkinsonian effects of compounds.
Objective: To evaluate the ability of a test compound to reverse the catalepsy (a state of immobility) induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).
Materials:
-
Male Sprague-Dawley rats.
-
Haloperidol solution.
-
Test compounds (this compound, comparators) in an appropriate vehicle.
-
Catalepsy scoring bar.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer the test compound or vehicle orally or via intraperitoneal injection.
-
Haloperidol Induction: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Measurement: At various time points after haloperidol administration, place the rat's forepaws on a horizontal bar raised a few inches from the surface.
-
Scoring: Record the time it takes for the rat to remove both forepaws from the bar. A longer duration indicates a higher degree of catalepsy.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Caption: mGluR4 signaling pathway in a presynaptic terminal.
Caption: Workflow for in vitro specificity assessment.
Caption: Workflow for in vivo specificity assessment.
References
- 1. Tricyclic thiazolopyrazole derivatives as metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GPR39 Agonist Effects: A Comparative Guide to TC-G 1008 in Diverse Experimental Models
Introduction
The G-protein coupled receptor 39 (GPR39) has emerged as a significant therapeutic target due to its role as a zinc-sensing receptor involved in a multitude of physiological processes. Its activation triggers diverse signaling pathways that regulate cellular proliferation, ion homeostasis, and anti-inflammatory responses[1]. This guide provides a comparative analysis of the effects of TC-G 1008, a potent and selective synthetic agonist of GPR39, across various experimental models. While the initial query referenced "TC-N 22A," the body of research literature points to TC-G 1008 as the key small molecule agonist for GPR39 studies. This document will objectively compare its performance with other alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action of TC-G 1008
TC-G 1008 activates GPR39, which can couple to multiple G-protein pathways, including Gαq, Gαs, and Gα12/13. This activation initiates a cascade of downstream signaling events. For instance, in human aortic endothelial cells, TC-G 1008 has been shown to mediate its protective effects through the nuclear factor-κB (NF-κB) pathway[2]. In models of neonatal hypoxic-ischemic encephalopathy, its neuroprotective effects are linked to the SIRT1/PGC-1α/Nrf2 pathway[3]. Furthermore, studies have demonstrated that zinc can act as a positive allosteric modulator for the activity of TC-G 1008 at GPR39[4].
Caption: GPR39 signaling pathways activated by TC-G 1008.
Comparative Effects of TC-G 1008 in In Vitro Models
The effects of TC-G 1008 have been characterized in various cell-based assays, demonstrating its utility in studying GPR39 function in controlled environments.
| Experimental Model | Experimental Focus | Key Findings with TC-G 1008 | Quantitative Data | Citation(s) |
| Human Aortic Endothelial Cells (HAECs) | Atherosclerosis | Reversed ox-LDL-induced expression of pro-inflammatory cytokines, chemokines, and cellular adhesion molecules. | Effective concentrations not specified. | [2] |
| Ex vivo Endothelial Cells (exECs) | T-cell Reconstitution | Induced expression of Bmp4, crucial for thymic regeneration. | 25 µM TC-G 1008 was used in cell cultures. | [5] |
| HT-22 Hippocampal Cells | Neuroprotection | Upregulated GPR39 expression. | Not specified. | [3] |
| Keratinocytes | Wound Healing | Enhanced keratinocyte proliferation. | 100 nM and 1 µM TC-G 1008 were effective. | [3] |
Comparative Effects of TC-G 1008 in In Vivo Models
TC-G 1008 has been evaluated in several animal models, providing insights into its physiological effects and therapeutic potential.
| Experimental Model | Experimental Focus | Dosing Regimen | Key Findings with TC-G 1008 | Quantitative Data | Citation(s) |
| Neonatal Rat Model of Hypoxic-Ischemic Encephalopathy (HIE) | Neuroprotection and Anti-inflammation | Intranasal administration of 5, 15, or 45 mg/kg at 1, 25, 49, and 73 hours post-HIE. | Reduced brain infarct area, improved neurological deficits, and decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | Low (5 mg/kg) and medium (15 mg/kg) doses were effective. | [3] |
| Rat Model of Spared Nerve Injury (SNI) | Neuropathic Pain | Intrathecal injection of 5, 20, or 50 µg. | Alleviated mechanical allodynia, improved mitochondrial biogenesis, and attenuated neuroinflammation. | 20 µg was an effective analgesic dose. | [6] |
| Mouse Model of Pentylenetetrazole (PTZ)-Induced Seizures | Epilepsy | 10 mg/kg intraperitoneally. | Facilitated the development of epileptogenesis. | - | [4][7] |
| Mouse Model of Maximal Electroshock Seizure Threshold (MEST) | Epilepsy | Not specified. | Decreased the seizure threshold, particularly in zinc-deficient mice. | - | [4][8] |
| Mouse Model of Hematopoietic Cell Transplant | T-cell Reconstitution | 20 mg/kg daily from day 0 to 8, then biweekly. | Enhanced thymic regeneration. | - | [5] |
| Mouse Model of Intracerebral Hemorrhage (ICH) | Neuroprotection | Not specified. | Promoted mitochondrial biogenesis and improved antioxidative capability. | - | [9] |
Comparison with Other GPR39 Modulators
While TC-G 1008 is a widely used synthetic agonist, other compounds also modulate GPR39 activity.
| Agonist | Type | Potency (EC₅₀) | Key Characteristics | Citation(s) |
| TC-G 1008 | Synthetic Agonist | Not specified in provided results. | Selective for GPR39, but some studies suggest potential off-target effects. Its activity can be allosterically modulated by zinc. | [4][7][10][11] |
| Zinc (Zn²⁺) | Endogenous Agonist / Allosteric Modulator | Not applicable. | The natural ligand for GPR39. Its dietary levels can influence the effects of synthetic agonists like TC-G 1008. | [4][11] |
| LY2784544 | Synthetic Agonist (repurposed JAK inhibitor) | More potent than its kinase inhibition. | Not exclusively selective for GPR39. | [11] |
| GSK2636771 | Synthetic Agonist (repurposed PI3Kβ inhibitor) | More potent than its kinase inhibition. | Not exclusively selective for GPR39. | [11] |
Experimental Protocols
Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
-
Animal Model: 10-day-old Sprague Dawley rat pups were used. HIE was induced by unilateral common carotid artery ligation followed by exposure to hypoxia (8% oxygen) for 2.5 hours[3].
-
Drug Administration: TC-G 1008 was administered intranasally at doses of 5, 15, or 45 mg/kg at 1, 25, 49, and 73 hours post-HIE induction[3].
-
Outcome Measures:
Caption: Experimental workflow for the HIE rat model.
Pentylenetetrazole (PTZ)-Kindling Mouse Model of Epilepsy
-
Animal Model: Swiss Albino mice were used[4].
-
Dietary Zinc Modulation: Mice were fed either a zinc-adequate (50 mg Zn/kg) or a zinc-deficient (3 mg Zn/kg) diet for 4 weeks prior to and during the experiment[4].
-
Drug Administration: TC-G 1008 (10 mg/kg), zinc chloride (8 mg Zn/kg), or valproic acid (150 mg/kg) was administered intraperitoneally on alternate weekdays, 30 minutes before a subthreshold dose of PTZ (40 mg/kg)[4][7].
-
Outcome Measures:
-
Seizure Severity: Seizures were scored, and the percentage of fully kindled mice was determined[4].
-
Logical Relationships of GPR39 Activation
The activation of GPR39 by agonists like TC-G 1008 leads to a range of downstream physiological effects, highlighting its multifaceted role in health and disease.
Caption: Physiological effects of GPR39 activation.
Conclusion
TC-G 1008 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPR39. The experimental data reveal that its effects are highly context-dependent, varying with the experimental model and the underlying conditions, such as dietary zinc levels. While TC-G 1008 demonstrates therapeutic potential in models of neuroinflammation, neuropathic pain, and tissue regeneration, its pro-epileptogenic effects in seizure models warrant caution and further investigation. Some studies also suggest that TC-G 1008 may have off-target effects, highlighting the importance of using GPR39 knockout models for target validation[7][10]. This comparative guide underscores the necessity of cross-validating findings in different experimental systems to fully elucidate the therapeutic window and potential liabilities of targeting the GPR39 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy | MDPI [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Activation of G-protein-coupled receptor 39 reduces neuropathic pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR4 Positive Allosteric Modulators: TC-N 22A vs. Foliglurax
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor, has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate. This guide provides a comparative analysis of an early tool compound, TC-N 22A, and a clinically investigated agent, foliglurax (B1653653), to inform ongoing research and development in this area.
Introduction to mGluR4 PAMs
Positive allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand binds.[1] This binding event potentiates the receptor's response to the natural ligand without directly activating the receptor itself.[1] In the context of mGluR4, PAMs enhance the receptor's sensitivity to glutamate, offering a more controlled and potentially safer modulation of glutamatergic signaling compared to direct agonists.[1] The primary mechanism of action for mGluR4 PAMs involves enhancing the receptor's ability to inhibit cyclic AMP (cAMP) production through its coupling with Gαi/o proteins.[1] This modulation of the signaling cascade ultimately leads to a decrease in neurotransmitter release, which can be beneficial in conditions characterized by excessive excitatory signaling.[1]
In Vitro Potency and Selectivity
A critical initial assessment of any potential therapeutic compound is its in vitro potency and selectivity. The following table summarizes the available data for this compound and foliglurax.
| Compound | Target | Assay Type | EC50 (nM) | Selectivity | Source |
| This compound | human mGluR4 | PAM activity in BHK cells | 9 | >10 µM for mGluR1, 2, 3, 5, and 7 | [2][3] |
| Foliglurax | human mGluR4 | PAM activity | 79 | >15x for mGluR6, >110x for mGluR7, >50x for mGluR8; no effect on NMDA, AMPA, kainate, group I or II mGluRs, COMT, MAO-A or MAO-B (IC50 >10 µM) | [4][5] |
Key Observations:
-
This compound demonstrates significantly higher potency in vitro compared to foliglurax, with an EC50 value approximately 8.8 times lower.
-
Both compounds exhibit good selectivity for mGluR4 over other mGluR subtypes and other common off-targets, a crucial characteristic for minimizing side effects.
Preclinical and Clinical Development
This compound has been primarily utilized as a research tool to probe the function of mGluR4.[6] Its high potency and selectivity make it a valuable compound for preclinical studies aimed at understanding the therapeutic potential of mGluR4 modulation.[6]
Foliglurax , on the other hand, progressed into clinical trials for the symptomatic treatment of Parkinson's disease.[5][7][8] Preclinical studies in rodent models of Parkinson's disease showed promising results, suggesting that foliglurax could address motor symptoms.[4][9] However, the development of foliglurax was discontinued (B1498344) after it failed to meet the primary and secondary endpoints in a Phase 2 clinical trial.[5][7][8] This outcome highlights the challenges in translating preclinical efficacy to clinical success for this class of compounds.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGluR4 signaling pathway and a general experimental workflow for assessing PAM activity.
Caption: mGluR4 signaling pathway in the presynaptic terminal.
Caption: A generalized workflow for determining PAM activity.
Experimental Protocols
In Vitro PAM Activity Assay (General Protocol)
This protocol outlines the general steps for determining the EC50 of an mGluR4 PAM. Specific details may vary between laboratories.
-
Cell Culture:
-
Maintain a stable cell line expressing the human mGluR4 receptor (e.g., Baby Hamster Kidney - BHK cells) in appropriate growth medium.
-
Plate the cells into 96- or 384-well microplates and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the PAM (this compound or foliglurax) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PAM to create a range of concentrations for the dose-response curve.
-
Prepare a solution of glutamate at a sub-maximal concentration (e.g., EC20), which is the concentration that elicits 20% of the maximal response.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Add the glutamate solution (at EC20) to all wells except for the negative control.
-
Add the serially diluted PAM to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined time at a controlled temperature.
-
-
Signal Detection:
-
Measure the intracellular signaling response. This can be done by quantifying changes in intracellular calcium using a fluorescent dye (e.g., Fluo-4 AM) and a plate reader, or by measuring cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control.
-
Plot the response as a function of the PAM concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the PAM that produces 50% of the maximal potentiation.
-
Logical Comparison
The following diagram illustrates the logical flow of comparing this compound and foliglurax.
Caption: Logical framework for comparing mGluR4 PAMs.
Conclusion
This guide provides a comparative overview of this compound and foliglurax, two important mGluR4 PAMs. While this compound stands out for its high in vitro potency, making it an excellent research tool, the clinical development story of foliglurax offers valuable lessons for the development of future mGluR4-targeting therapeutics. The failure of foliglurax in Phase 2 trials, despite promising preclinical data, underscores the importance of robust translational strategies and biomarker development in this field. Future research should focus on developing PAMs with optimized pharmacokinetic and pharmacodynamic properties and on identifying patient populations most likely to respond to this therapeutic approach.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Foliglurax | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of TC-N 22A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the experimental drug TC-N 22A, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure compliance, reinforcing a culture of safety in your laboratory.
This compound is an experimental positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), identified by CAS number 1314140-00-5.[1] It is crucial to handle this compound with care, following established safety protocols for research chemicals.
Safety and Handling Data
All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet (SDS). The following table summarizes key quantitative and qualitative safety information.
| Parameter | Value/Information | Source |
| CAS Number | 1314140-00-5 | [1][2] |
| Molecular Formula | C₁₄H₁₃N₅S | [1] |
| Molecular Weight | 283.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 99.84% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | |
| First Aid Measures | Eye Contact: Rinse thoroughly with plenty of water. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. |
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can pose a significant environmental hazard.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("1314140-00-5"), and the accumulation start date.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Hypothetical Experimental Protocol: In Vitro mGluR4 Activation Assay
This protocol outlines a hypothetical experiment to assess the potency and efficacy of this compound in activating the mGluR4 receptor in a cell-based assay.
Materials:
-
This compound
-
HEK293 cells stably expressing human mGluR4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
EC₂₀ concentration of glutamate
-
Plate reader capable of kinetic fluorescence measurements
Procedure:
-
Cell Culture:
-
Culture HEK293-mGluR4 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration-response curve (e.g., ranging from 1 nM to 100 µM).
-
Prepare a solution of glutamate at its EC₂₀ concentration in assay buffer.
-
-
Cell Loading with Fluorescent Dye:
-
Remove the culture medium from the 96-well plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Assay Performance:
-
Wash the cells twice with assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Add the various concentrations of this compound to the wells, followed by the EC₂₀ concentration of glutamate.
-
Measure the fluorescence intensity over time to determine the intracellular calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the concentration-response curve and determine the EC₅₀ value for this compound.
-
References
Essential Safety and Operational Guide for Handling TC-N 22A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of TC-N 22A, a tricyclic thiazolopyrazole derivative. The following procedural guidance is designed to answer specific operational questions, ensuring the safe use and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin, eye, and respiratory irritation. Strict adherence to safety protocols is mandatory to prevent accidental exposure.
Summary of Hazards:
| Hazard Type | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation which can lead to respiratory tract irritation. |
Experimental Protocols: Safe Handling Workflow
Adherence to a standardized workflow is critical when working with this compound to minimize the risk of exposure and contamination.
Figure 1: Experimental Workflow for Handling this compound
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required Personal Protective Equipment (PPE) as specified in the table above.
-
Ensure the work area, preferably a certified chemical fume hood, is clean and prepared for the experiment.
-
-
Handling:
-
Carefully weigh or aliquot the required amount of this compound. Avoid generating dust.
-
Conduct the experimental procedures as planned within the designated containment area.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Dispose of all contaminated waste, including disposable PPE, in a designated hazardous waste container.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (pipette tips, tubes), and disposable PPE, must be segregated from general laboratory waste.
-
Containment: Place all this compound waste into a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (Irritant).
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
